Febuxostat-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H16N2O3S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[3-cyano-4-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,9D |
InChI Key |
BQSJTQLCZDPROO-SCENNGIESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(COC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Febuxostat-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of Febuxostat-d7, a deuterated analog of the xanthine oxidase inhibitor Febuxostat. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the isotopic labeling of pharmaceuticals.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of Febuxostat, where seven hydrogen atoms on the isobutyl side chain have been replaced with deuterium atoms. This isotopic substitution is primarily utilized in pharmacokinetic and metabolic studies as an internal standard for mass spectrometry-based quantification of Febuxostat in biological matrices.
The chemical structure of this compound is depicted below:
IUPAC Name: 2-(3-Cyano-4-(isobutoxy-d7)phenyl)-4-methylthiazole-5-carboxylic acid[1]
Chemical Formula: C₁₆H₉D₇N₂O₃S
Molecular Weight: 323.42 g/mol [1]
The core structure consists of a thiazole carboxylic acid moiety linked to a substituted phenyl ring containing a nitrile group and a deuterated isobutoxy group. The strategic placement of deuterium atoms on the isobutyl chain provides a distinct mass shift, facilitating its use as an internal standard in analytical methods without significantly altering its chemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of Febuxostat and its deuterated analog is presented in Table 1.
| Property | Febuxostat | This compound | Reference |
| Molecular Formula | C₁₆H₁₆N₂O₃S | C₁₆H₉D₇N₂O₃S | [1] |
| Molecular Weight | 316.37 g/mol | 323.42 g/mol | [1] |
| CAS Number | 144060-53-7 | 1285539-74-3 | [1] |
| Appearance | White to off-white crystalline powder | Not explicitly stated, expected to be similar to Febuxostat | |
| Melting Point | 208-210 °C | Not explicitly stated, expected to be similar to Febuxostat | [2] |
| Solubility | Practically insoluble in water, soluble in DMF and DMSO | Not explicitly stated, expected to be similar to Febuxostat |
Synthesis of this compound
The synthesis of this compound involves a multi-step process that largely mirrors the synthesis of Febuxostat, with the key difference being the introduction of the deuterated isobutyl group. The general synthetic strategy involves the preparation of a key intermediate, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, followed by alkylation with a deuterated isobutyl halide.
Synthetic Pathway
The logical synthetic pathway for this compound is outlined in the diagram below.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on established procedures for the synthesis of Febuxostat.
Step 1: Synthesis of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Intermediate C)
This key intermediate can be synthesized from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate through a formylation reaction followed by conversion of the formyl group to a nitrile.[3][4][5]
-
Materials: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, hexamethylenetetramine, trifluoroacetic acid, hydroxylamine hydrochloride, formic acid, sodium formate.
-
Procedure:
-
Formylation: To a solution of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in a suitable solvent such as trifluoroacetic acid, add hexamethylenetetramine. Heat the mixture to reflux. After completion of the reaction, pour the mixture into water to precipitate the formylated product, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Filter and dry the solid.
-
Oximation and Dehydration: Treat the formylated intermediate with hydroxylamine hydrochloride in a mixture of formic acid and sodium formate.[6] This reaction converts the formyl group to a nitrile, yielding ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. The product can be purified by crystallization.
-
Step 2: Synthesis of Isobutyl-d7 Bromide (Reagent E)
The deuterated alkylating agent is prepared from isobutanol-d7.
-
Materials: Isobutanol-d7, hydrobromic acid.
-
Procedure: React isobutanol-d7 with hydrobromic acid, typically with heating, to produce isobutyl-d7 bromide. The product can be purified by distillation.
Step 3: Synthesis of Ethyl 2-(3-cyano-4-(isobutoxy-d7)phenyl)-4-methylthiazole-5-carboxylate (Intermediate F)
This step involves the crucial alkylation of the phenolic hydroxyl group with the deuterated isobutyl bromide.
-
Materials: Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, isobutyl-d7 bromide, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
Dissolve ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in DMF.
-
Add potassium carbonate as a base, followed by the addition of isobutyl-d7 bromide.
-
Heat the reaction mixture (e.g., to 75-80 °C) and monitor the reaction progress by a suitable technique like thin-layer chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain ethyl 2-(3-cyano-4-(isobutoxy-d7)phenyl)-4-methylthiazole-5-carboxylate.
-
Step 4: Synthesis of this compound (Final Product G)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
-
Materials: Ethyl 2-(3-cyano-4-(isobutoxy-d7)phenyl)-4-methylthiazole-5-carboxylate, sodium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
Suspend the ethyl ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate this compound.
-
Filter the solid, wash with water, and dry under vacuum. The final product can be further purified by recrystallization.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of Febuxostat, which can be expected to be similar for its deuterated analog.
| Reaction Step | Reactants | Reagents/Solvents | Conditions | Yield | Reference |
| Alkylation | Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, Isobutyl bromide | K₂CO₃, DMF | 75-80 °C, 15 h | ~80% | [5] |
| Hydrolysis | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | NaOH, Ethanol/Water | Reflux, 4 h | ~90% |
Characterization Data
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the successful incorporation of deuterium atoms.
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Reference |
| Febuxostat | 317.1 | 261.1 | |
| This compound | 324.2 | 262.1 |
The observed mass shift of +7 amu for the parent and +1 amu for the product ion in this compound compared to Febuxostat confirms the incorporation of seven deuterium atoms in the isobutyl moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR of Febuxostat: The spectrum would show signals corresponding to the aromatic protons, the methyl group on the thiazole ring, and the protons of the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons).
-
Predicted ¹H NMR of this compound: The signals corresponding to the protons of the isobutyl group would be absent or significantly diminished, confirming the successful deuteration at these positions. The signals for the aromatic protons and the thiazole methyl group would remain unchanged.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. nbinno.com [nbinno.com]
- 3. globethesis.com [globethesis.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2015018507A2 - A novel process for the preparation of febuxostat - Google Patents [patents.google.com]
- 6. 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid pyridine solvate - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Febuxostat-d7.
An In-depth Technical Guide to the Physical and Chemical Properties of Febuxostat-d7
This guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of the xanthine oxidase inhibitor, Febuxostat. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for analytical and pharmacokinetic studies.
Introduction
This compound is a stable isotope-labeled version of Febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase.[1][2] By inhibiting this key enzyme in the purine metabolism pathway, Febuxostat reduces the production of uric acid from hypoxanthine and xanthine.[3][4][5] this compound serves as an ideal internal standard for bioanalytical and pharmacokinetic research, particularly in studies involving mass spectrometry and liquid chromatography, where it allows for precise quantification of Febuxostat in biological samples.[6][7][8] The deuterium labeling enhances its utility in these applications without significantly altering its chemical behavior.
Physical and Chemical Properties
The core physical and chemical characteristics of this compound are summarized below. Data for the unlabeled parent compound, Febuxostat, are included for comparison where relevant.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(3-Cyano-4-(2-(methyl-d3)propoxy-2,3,3,3-d4)phenyl)-4-methylthiazole-5-carboxylic acid | [6] |
| Synonyms | 2-[3-Cyano-4-(2-methylpropoxyphenyl]-4-methyl-5-thiazolecarboxylic Acid-d7; TEI 6720-d7; TMX 67-d7 | [6][9] |
| CAS Number | 1285539-74-3 | [6][9][10][11] |
| Molecular Formula | C₁₆H₉D₇N₂O₃S | [9][12][13] |
| Molecular Weight | 323.42 g/mol | [6][9][12] |
| Appearance | Off-White Solid | [14] |
| Storage | Store at refrigerator (2-8°C) for long-term storage | [10] |
Table 2: Physicochemical Data of this compound and Febuxostat
| Property | This compound | Febuxostat (Parent Compound) | Reference |
| Melting Point | 195-197°C (decomposes) | 238-239°C (decomposes) | [11] |
| Solubility | Not explicitly detailed, but expected to be similar to Febuxostat. | Practically insoluble: Water[15] Slightly soluble: Methanol[15] Sparingly soluble: Ethanol[15] Freely soluble: N,N-dimethylformamide[15] Soluble in: DMSO (~10 mg/ml), DMF (~30 mg/ml)[16] | |
| pKa | Not available | 3.3 | [15] |
| LogD (pH 7.0) | Not available | 1.6 | [15] |
A study on Febuxostat solubility in various mono solvents at different temperatures showed the highest mole fraction solubility in PEG-400 and the lowest in water.[17] The solubility of Febuxostat is pH-dependent, being practically insoluble in solutions with a pH range of 2.0 to 6.0.[15]
Mechanism of Action: Xanthine Oxidase Inhibition
Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, a critical enzyme in the terminal steps of purine degradation.[5] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[18] Febuxostat is a non-competitive inhibitor that blocks the molybdenum pterin center, the active site of xanthine oxidase, inhibiting both its oxidized and reduced forms.[1] This high selectivity and potency distinguish it from older inhibitors like allopurinol.[19][20]
Caption: Mechanism of action of Febuxostat in the purine metabolism pathway.
Experimental Protocols
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method is crucial for determining the purity of this compound and for quantifying Febuxostat in various samples.
-
Objective: To separate and quantify this compound from its impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column, such as Inertsil C18 (150 x 4.6 mm, 3.0 µm), is commonly used.[21]
-
Mobile Phase: A typical mobile phase consists of a mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid or 10 mM ammonium acetate, pH 4.0) and an organic solvent mixture (e.g., acetonitrile and methanol).[21][22]
-
Flow Rate: A flow rate of 1.0 to 1.2 mL/min is generally applied.[21][22]
-
Detection: UV detection is performed at a wavelength where Febuxostat shows maximum absorbance, such as 275 nm or 315 nm.[22][23]
-
Procedure:
-
Prepare standard solutions of this compound at known concentrations.
-
Prepare the sample solution by dissolving the material in a suitable solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area.
-
Quantify the amount of this compound and any impurities by comparing the peak areas to the standard curve.
-
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[22][24]
Bioanalytical Workflow using LC-MS/MS with this compound as Internal Standard
This compound is primarily used as an internal standard (IS) for the accurate quantification of Febuxostat in biological matrices like plasma.
-
Objective: To determine the concentration of Febuxostat in plasma samples from a pharmacokinetic study.
-
Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot a known volume of plasma sample (e.g., 200 µL).
-
Add a precise amount of this compound solution (the internal standard).
-
Add a protein precipitation agent (e.g., acetonitrile) and/or an extraction solvent (e.g., ethyl acetate).
-
Vortex to mix and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC Separation: Use an appropriate C18 column (e.g., Zorbax SB C18, 4.6 x 50 mm, 5 µm) and a mobile phase gradient to achieve chromatographic separation.[7]
-
MS/MS Detection:
-
Utilize electrospray ionization (ESI) in positive mode.
-
Monitor specific mass transitions (parent ion → product ion) for both Febuxostat and this compound. For example, a transition for Febuxostat could be m/z 316.95 → 260.95.[7] The transitions for this compound will be shifted by +7 Da.
-
Develop a calibration curve by analyzing plasma standards with known concentrations of Febuxostat and a fixed concentration of this compound.
-
Calculate the concentration of Febuxostat in the unknown samples based on the peak area ratio of the analyte to the internal standard.
-
Caption: Bioanalytical workflow for quantifying Febuxostat using this compound as an internal standard.
Stability Studies
Stability-indicating methods are essential to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products.
-
Forced Degradation: Subject Febuxostat to stress conditions such as acid (1M HCl), base (1M NaOH), oxidation (e.g., 25% H₂O₂), heat, and photolysis (UV light).[23][25]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (as described in 4.1).
-
Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the main Febuxostat peak, demonstrating specificity. Studies show Febuxostat degrades under acidic, alkaline, and oxidative conditions but is relatively stable under photolytic conditions.[23]
Spectral Data
The structural identity of this compound is confirmed through various spectroscopic techniques. The data for the parent compound are well-established and serve as a reference.
-
Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak [M+H]⁺ at an m/z value approximately 7 units higher than that of unlabeled Febuxostat (m/z ~317.1 for Febuxostat vs. m/z ~324.1 for this compound).[8][19] The fragmentation pattern will also show corresponding mass shifts for fragments containing the deuterium labels.
-
Infrared (IR) Spectroscopy: The IR spectrum of Febuxostat shows characteristic peaks for functional groups such as C≡N (nitrile), C=O (carboxylic acid), and aromatic rings.[21][26] The spectrum of this compound would be very similar, with potential subtle shifts in the C-D stretching region compared to the C-H stretching region of the parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound will show a significant reduction or absence of signals corresponding to the seven protons that have been replaced by deuterium atoms in the isobutoxy group.
-
¹³C NMR: The carbon NMR spectrum will be largely similar to that of Febuxostat, although carbons directly bonded to deuterium may show triplet splitting (due to the spin I=1 of deuterium) and a slight upfield shift.[27]
-
This guide provides foundational technical information for the effective use of this compound in a research and development setting. For specific applications, further method development and validation are recommended.
References
- 1. Febuxostat - Wikipedia [en.wikipedia.org]
- 2. Febuxostat | 144060-53-7 [chemicalbook.com]
- 3. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. clearsynth.com [clearsynth.com]
- 11. This compound | 1285539-74-3 [chemicalbook.com]
- 12. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 13. This compound [sincopharmachem.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. tga.gov.au [tga.gov.au]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. mdpi.com [mdpi.com]
- 18. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 19. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. pharmtech.com [pharmtech.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of Febuxostat and the Role of its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, a critical enzyme in the purine metabolism pathway responsible for the production of uric acid. Elevated levels of uric acid, a condition known as hyperuricemia, are a precursor to gout, a painful inflammatory arthritis. This technical guide provides a comprehensive overview of the mechanism of action of febuxostat, its pharmacokinetic and pharmacodynamic properties, and clinical efficacy. Furthermore, this guide explores the role and theoretical potential of its deuterated analog, a concept of growing interest in drug development for enhancing pharmacokinetic profiles. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are provided to support researchers and drug development professionals in their understanding and application of this important therapeutic agent.
Mechanism of Action of Febuxostat
Febuxostat exerts its therapeutic effect by potently and selectively inhibiting xanthine oxidase.[1][2] Unlike allopurinol, the traditional purine analog inhibitor, febuxostat is a non-purine agent, which contributes to its high selectivity.[3]
2.1 The Uric Acid Synthesis Pathway
Uric acid is the final oxidation product of purine metabolism in humans. The process begins with the breakdown of purines into hypoxanthine, which is then oxidized to xanthine, and subsequently to uric acid. Both of these final two steps are catalyzed by the enzyme xanthine oxidase.
2.2 Inhibition of Xanthine Oxidase by Febuxostat
Febuxostat functions as a non-competitive inhibitor by binding with high affinity to a channel in the molybdenum-pterin center, which is the active site of xanthine oxidase.[4][5] This binding action blocks the enzyme's activity, preventing it from catalyzing the oxidation of hypoxanthine and xanthine. A key feature of febuxostat is its ability to inhibit both the oxidized and reduced forms of xanthine oxidase, leading to a sustained reduction in uric acid production.[4][6] This potent and selective inhibition of xanthine oxidase results in a dose-dependent decrease in serum uric acid levels.[5][7]
The Role of Deuterated Febuxostat
3.1 The Concept of Deuteration in Drug Development
Deuteration is the process of replacing one or more hydrogen atoms in a drug molecule with its heavier isotope, deuterium. This substitution can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism. This is known as the kinetic isotope effect. By strategically replacing hydrogens at sites of metabolic oxidation, the rate of metabolism can be slowed, potentially leading to:
-
Improved Pharmacokinetic Profile: A slower rate of metabolism can result in a longer drug half-life, reduced peak-to-trough plasma concentration variability, and increased overall drug exposure (AUC).
-
Reduced Metabolite-Associated Toxicity: If a drug's toxicity is linked to a specific metabolite, slowing its formation through deuteration could improve the drug's safety profile.
-
More Consistent Dosing: A more predictable pharmacokinetic profile may allow for less frequent dosing and a more uniform therapeutic effect.
3.2 Deuterated Febuxostat: Current Applications
Currently, deuterated analogs of febuxostat, such as Febuxostat-d7 and Febuxostat-d9, are commercially available and primarily utilized as internal standards for the quantification of febuxostat in biological samples using mass spectrometry-based methods.[1][4] Their well-defined mass difference from the parent compound allows for precise and accurate measurement in research and clinical settings.
3.3 Therapeutic Potential of a Deuterated Febuxostat Analog
While there is no publicly available information on a deuterated febuxostat analog in clinical development for therapeutic use, the principles of deuteration suggest a potential for an improved pharmacological profile. Febuxostat is metabolized in the liver by both cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C8, and CYP2C9) and UDP-glucuronosyltransferase (UGT) enzymes.[7] Deuteration at specific metabolically active sites could potentially slow down its metabolism, leading to a longer half-life and more consistent plasma concentrations. This could translate to a more sustained reduction in uric acid levels and potentially allow for lower or less frequent dosing.
Quantitative Data
The following tables summarize key quantitative data for febuxostat.
Table 1: Pharmacodynamic Properties of Febuxostat
| Parameter | Value | Reference |
| IC50 (Xanthine Oxidase) | 1.8 nM | [8] |
| Ki (Xanthine Oxidase) | 0.6 nM | [8] |
Table 2: Pharmacokinetic Properties of Febuxostat (Healthy Subjects)
| Parameter | 40 mg Dose | 80 mg Dose | Reference |
| Cmax (mcg/mL) | 1.6 ± 0.6 | 2.6 ± 1.7 | [7] |
| Tmax (hours) | 1.0 - 1.5 | 1.0 - 1.5 | [7] |
| AUC (mcg·h/mL) | 7.5 ± 2.6 | 12.3 ± 5.0 | [9] |
| Half-life (hours) | ~5 - 8 | ~5 - 8 | [9] |
| Oral Bioavailability | ~84% | ~84% | [7] |
Table 3: Clinical Efficacy of Febuxostat in Patients with Gout (CONFIRMS Trial)
| Outcome | Febuxostat 40 mg | Febuxostat 80 mg | Allopurinol 300/200 mg | Reference |
| Patients Achieving sUA <6.0 mg/dL | 45% | 67% | 42% | [10] |
| Patients with Renal Impairment Achieving sUA <6.0 mg/dL | 50% | 72% | 42% | [10] |
Experimental Protocols
5.1 In Vitro Xanthine Oxidase Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of a compound against xanthine oxidase.
Principle: The assay measures the production of uric acid from the substrate xanthine by xanthine oxidase. The increase in absorbance at 295 nm due to the formation of uric acid is monitored spectrophotometrically. The inhibitory effect of a test compound is determined by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Febuxostat (as a positive control)
-
Test compound
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of xanthine in a suitable solvent (e.g., 1 M NaOH) and dilute to the working concentration in phosphate buffer.
-
Prepare stock solutions of febuxostat and the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound at various concentrations (or febuxostat as a positive control)
-
Xanthine oxidase solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine substrate solution to each well.
-
Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 10-30 minutes).
-
Calculate the rate of uric acid formation (the change in absorbance per unit of time).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
5.2 Clinical Trial Protocol for Efficacy of Febuxostat in Gout
This protocol outlines a typical design for a clinical trial to evaluate the efficacy of febuxostat in lowering serum uric acid in patients with gout.
Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-comparator (e.g., allopurinol) controlled study.
Patient Population: Adult patients with a diagnosis of gout and hyperuricemia (e.g., serum uric acid ≥ 8.0 mg/dL).
Treatment:
-
Test Arm: Febuxostat at one or more doses (e.g., 40 mg, 80 mg) administered orally once daily.
-
Control Arm: Placebo or allopurinol (e.g., 300 mg) administered orally once daily.
-
Duration: Typically 6 to 12 months.
Primary Endpoint: The proportion of patients who achieve a target serum uric acid level (e.g., < 6.0 mg/dL) at the final study visit.
Secondary Endpoints:
-
Mean percentage change in serum uric acid from baseline.
-
Incidence of gout flares.
-
Change in tophus size (if present).
-
Safety and tolerability assessments.
Procedures:
-
Screening: Assess potential participants for eligibility based on inclusion and exclusion criteria.
-
Randomization: Eligible patients are randomly assigned to a treatment group.
-
Treatment Period: Patients receive the assigned study medication for the duration of the trial.
-
Study Visits: Regular visits (e.g., monthly) for clinical assessments, blood sampling for serum uric acid measurement, and recording of adverse events.
-
Data Analysis: Statistical analysis is performed to compare the primary and secondary endpoints between the treatment groups.
Conclusion
Febuxostat is a highly effective and selective inhibitor of xanthine oxidase, offering a valuable therapeutic option for the management of hyperuricemia in patients with gout. Its mechanism of action, centered on the non-competitive blockade of the enzyme's active site, leads to a significant and sustained reduction in serum uric acid levels. While the therapeutic application of a deuterated febuxostat analog remains a theoretical concept, the principles of deuteration offer a promising avenue for the development of next-generation urate-lowering therapies with potentially enhanced pharmacokinetic profiles. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. 3hbiomedical.com [3hbiomedical.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Evidence review for optimum frequency of monitoring - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthine Oxidase Activity Assay Kit (ab102522) | Abcam [abcam.com]
- 7. Population pharmacokinetic analysis of febuxostat with high focus on absorption kinetics and food effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Efficacy and Safety of Febuxostat Extended and Immediate Release in Patients With Gout and Renal Impairment: A Phase III Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Febuxostat-d7: Commercial Availability and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Febuxostat-d7, a deuterated analog of the xanthine oxidase inhibitor Febuxostat. This document outlines its commercial availability from various suppliers, presents key quantitative data, and details its primary application as an internal standard in bioanalytical methods. The information herein is intended to support research, development, and analytical activities involving Febuxostat.
Commercial Suppliers and Availability of this compound
This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds and analytical standards. The following table summarizes the quantitative data available from a selection of these suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Availability |
| CLEARSYNTH | 1285539-74-3 | C₁₆H₉D₇N₂O₃S | 323.4 | Not Specified | 1 Week |
| MedChemExpress | 1285539-74-3 | C₁₆H₉D₇N₂O₃S | 323.42 | ≥98.0% | In Stock |
| Simson Pharma Limited | 1285539-74-3 | C₁₆H₉D₇N₂O₃S | 323.42 | Not Specified | In Stock |
| Clinivex | 1285539-74-3 | C₁₆H₉D₇N₂O₃S | 323.42 | Not Specified | In Stock |
| Sinco Pharmachem Inc. | 1285539-74-3 | C₁₆H₉D₇N₂O₃S | 323.42 | Not Specified | In Stock |
| Pharmaffiliates | 1285539-74-3 | C₁₆H₉D₇N₂O₃S | 323.42 | Not Specified | In Stock |
Mechanism of Action: Xanthine Oxidase Inhibition
Febuxostat, and by extension its deuterated analog, functions as a potent and selective inhibitor of xanthine oxidase. This enzyme plays a crucial role in the purine metabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By blocking this enzyme, Febuxostat reduces the production of uric acid in the body. This mechanism is central to its therapeutic effect in managing hyperuricemia and gout.[1][2]
Experimental Protocol: Bioanalytical Method for Febuxostat Quantification
This compound is predominantly utilized as an internal standard (IS) in the quantification of Febuxostat in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol synthesized from published bioanalytical methods.
Materials and Reagents
-
Febuxostat reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Febuxostat and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Febuxostat by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with the same diluent.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Febuxostat: m/z 317.1 → 261.1
-
This compound: m/z 324.1 → 262.1
-
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the bioanalytical method validation using an internal standard and a potential synthetic pathway for this compound.
The synthesis of this compound would likely follow a similar pathway to that of unlabeled Febuxostat, utilizing a deuterated starting material. A plausible route involves the use of deuterated isobutyraldehyde or a related deuterated isobutyl-containing synthon.
This guide provides a foundational understanding of this compound for research and drug development professionals. For specific applications and regulatory compliance, it is essential to consult the detailed product information from the suppliers and relevant scientific literature.
References
Febuxostat-d7 CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Febuxostat-d7, a deuterated analog of the xanthine oxidase inhibitor Febuxostat. This document details its core properties, its critical role in analytical methodologies, and the biochemical pathways associated with its parent compound.
Core Properties of this compound
This compound is an isotopically labeled version of Febuxostat, where seven hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Febuxostat in biological matrices, ensuring accuracy and precision in pharmacokinetic and bioequivalence studies.
| Property | Value |
| CAS Number | 1285539-74-3 |
| Molecular Formula | C₁₆H₉D₇N₂O₃S |
| Molecular Weight | 323.42 g/mol |
| Synonyms | 2-[3-Cyano-4-(2-methylpropoxyphenyl]-4-methyl-5-thiazolecarboxylic Acid-d7, TEI 6720-d7, TMX 67-d7 |
Mechanism of Action of Febuxostat
Febuxostat, the parent compound of this compound, is a potent, non-purine selective inhibitor of xanthine oxidase.[1][2] This enzyme plays a crucial role in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] By inhibiting xanthine oxidase, Febuxostat effectively reduces the production of uric acid in the body.[1][3] This mechanism of action is central to its therapeutic use in managing hyperuricemia and gout.[3]
Mechanism of Action of Febuxostat
Experimental Protocols: Quantification of Febuxostat using this compound
This compound is essential for the accurate quantification of Febuxostat in biological samples, typically human plasma, through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Liquid-Liquid Extraction[4]
-
To a 250 µL aliquot of human plasma, add 25 µL of the this compound internal standard working solution (e.g., 10.0 µg/mL).
-
Add 100 µL of 0.1% formic acid and vortex for 10 seconds.
-
Perform liquid-liquid extraction by adding 2.0 mL of methyl tertiary butyl ether and vortexing for 10 minutes.[4]
-
Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 1000 µL of the mobile phase.[4]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions[4][5]
| Parameter | Condition |
| Chromatographic Column | Ascentis Express C18 (50 x 4.6 mm, 3.5 µm) or equivalent[4] |
| Mobile Phase | 10 mM Ammonium formate: Acetonitrile (20:80 v/v)[4] |
| Flow Rate | 0.8 mL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Febuxostat) | m/z 317.1 → 261.1[4][5] |
| MRM Transition (this compound) | m/z 324.2 → 262.1[4][5] |
The following diagram illustrates the general workflow for the quantification of Febuxostat in a pharmacokinetic study.
Experimental Workflow for Pharmacokinetic Analysis
Pharmacokinetic Properties of Febuxostat
Understanding the pharmacokinetics of Febuxostat is crucial for its clinical application. Following oral administration, Febuxostat is rapidly absorbed, reaching maximum plasma concentrations in approximately 1 to 1.5 hours.[4] It is extensively metabolized in the liver, primarily through oxidation and glucuronidation.[2] The apparent mean terminal elimination half-life is between 5 to 8 hours.[4] The plasma protein binding of Febuxostat is high, at approximately 99.2%.[4]
This technical guide provides foundational information for researchers and professionals working with Febuxostat and its deuterated analog. The use of this compound as an internal standard is a critical component in the robust and reliable bioanalysis required for drug development and clinical research.
References
- 1. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Handling and Storage of Febuxostat-d7: A Technical Guide
For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This technical guide provides a comprehensive overview of the recommended storage and handling procedures for Febuxostat-d7, a deuterated analog of Febuxostat, which is crucial for its role as an internal standard in pharmacokinetic and metabolic studies.
This compound, with its stable isotope label, offers a high degree of accuracy in mass spectrometry-based quantification. However, its stability and, consequently, its reliability, are intrinsically linked to proper storage and handling. This document outlines the critical parameters for maintaining the quality of this compound, from long-term storage to solution preparation.
Recommended Storage Conditions
The stability of this compound is dependent on temperature and its physical state (solid powder vs. solution). The following table summarizes the recommended storage conditions based on information from various suppliers and general best practices for deuterated compounds.
| Physical State | Storage Temperature | Duration | Notes |
| Solid (Powder) | 2°C to 8°C | Long-term | Recommended for routine long-term storage of the neat compound. |
| Solid (Powder) | -20°C | Extended | Suitable for longer-term archival storage. |
| In Solvent | -80°C | Up to 6 months | For stock solutions to minimize degradation. |
| In Solvent | -20°C | Up to 1 month | For working solutions; use within a shorter timeframe is advised. |
It is crucial to refer to the Certificate of Analysis (CoA) for lot-specific storage recommendations provided by the manufacturer.
Experimental Protocols: General Methodologies
While specific experimental protocols for this compound stability are not widely published, the following are general methodologies for assessing the stability of deuterated internal standards:
Long-Term Stability Study:
-
Store aliquots of this compound powder at the recommended long-term storage temperature (e.g., 2-8°C) and at accelerated conditions (e.g., 25°C/60% RH).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), analyze the purity and identity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Compare the results against the initial analysis to determine any degradation.
Freeze-Thaw Stability Study:
-
Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO, Methanol).
-
Subject the solution to multiple freeze-thaw cycles (e.g., from -20°C or -80°C to room temperature).
-
After a predetermined number of cycles (e.g., 3, 5), analyze the solution by LC-MS to check for degradation.
Solution Stability Study:
-
Prepare solutions of this compound in the intended analytical solvent.
-
Store the solutions at various temperatures (e.g., room temperature, 4°C).
-
Analyze the solutions at different time intervals to determine the stability of the analyte in solution.
Core Handling Principles
Proper handling is critical to prevent contamination and degradation of this compound. Researchers should adhere to the following guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the compound.
-
Hygroscopic Nature: While specific data for this compound is not available, many organic compounds are hygroscopic. It is good practice to handle the solid powder in a dry, controlled environment (e.g., a glove box) to minimize moisture absorption.
-
Light Sensitivity: Protect the compound from direct light. Store it in amber vials or light-blocking containers.
-
Solution Preparation: When preparing solutions, use high-purity solvents. Ensure the compound is fully dissolved. Sonication may be used to aid dissolution if necessary. For in-vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.
-
Disposal: Dispose of any unused material and waste in accordance with local, state, and federal regulations.
Logical Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the storage and handling of this compound, from receiving the compound to its use in experiments.
By adhering to these storage and handling recommendations, researchers can ensure the integrity and reliability of this compound as an internal standard, leading to more accurate and reproducible experimental results.
Methodological & Application
Application Note: High-Throughput Quantification of Febuxostat in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Febuxostat in biological matrices.
Introduction:
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the chronic management of hyperuricemia in patients with gout. To support pharmacokinetic and bioequivalence studies, a robust and sensitive analytical method for the quantification of Febuxostat in human plasma is essential. This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Febuxostat, utilizing its deuterated analog, Febuxostat-d7, as the internal standard (IS). The described protocol offers high sensitivity, specificity, and throughput.
Experimental Workflow:
The overall experimental process, from sample receipt to data analysis, is outlined in the workflow diagram below. This visual guide provides a step-by-step overview of the analytical procedure.
Caption: Experimental workflow for the LC-MS/MS analysis of Febuxostat.
Experimental Protocols
Materials and Reagents
-
Febuxostat and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and methyl tertiary butyl ether (MTBE)
-
Ammonium formate and formic acid (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
Milli-Q or equivalent purified water
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Febuxostat and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Febuxostat stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with a 50:50 acetonitrile/water mixture to a final concentration of 100 ng/mL.
Sample Preparation
This protocol outlines a liquid-liquid extraction (LLE) method, which generally provides a cleaner extract compared to protein precipitation.[1]
-
Pipette 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex briefly for approximately 10 seconds.
-
Add 1 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.[1]
-
Vortex the tubes for 10 minutes to ensure thorough mixing.
-
Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.[1]
-
Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 500 µL of the mobile phase (e.g., 80:20 acetonitrile:10 mM ammonium formate).[1]
-
Vortex briefly and transfer the solution to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Febuxostat and this compound.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Ascentis Express C18 (50 x 4.6 mm, 3.5 µm)[1] |
| Mobile Phase | A: 10 mM Ammonium Formate in WaterB: Acetonitrile[1] |
| Composition | 20:80 (A:B)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Autosampler Temp. | 15°C[2] |
| Run Time | ~5 minutes[3] |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | SCIEX API 4000 or equivalent |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Curtain Gas (CUR) | 20 psi |
| Collision Gas (CAD) | 6 psi |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 500 °C |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Febuxostat | 317.1[1][3] | 261.1[1][3] | 45 V | 25 V |
| This compound | 324.2[1][3] | 262.1[1][3] | 45 V | 25 V |
Method Validation Summary
A summary of the typical validation parameters for this method is presented below. These values are indicative and should be established in the laboratory performing the analysis.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.00 - 8000.00 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.995[1][2] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[1] |
| Intra-day Precision (%RSD) | < 15% (2.64% to 3.88%)[1] |
| Inter-day Precision (%RSD) | < 15% (2.76% to 8.44%)[1] |
| Accuracy | 85-115% (97.33% to 103.19%)[1] |
| Mean Extraction Recovery | > 80%[4] |
Logical Relationship of Method Components:
The following diagram illustrates the relationship between the key components of the analytical method.
Caption: Relationship between key analytical method components.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Febuxostat in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. This method is well-suited for high-throughput analysis in clinical and research settings, supporting pharmacokinetic assessments and other drug development activities.
References
- 1. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Febuxostat in Human Plasma by LC-MS/MS with Febuxostat-d7 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and validated method for the quantitative analysis of febuxostat in human plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The method employs febuxostat-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This robust method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of febuxostat.
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][2] By blocking this pathway, febuxostat effectively reduces the production of uric acid in the body and is therefore used for the management of hyperuricemia in patients with gout.[1][3] Accurate and reliable quantification of febuxostat in human plasma is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy.
This application note describes a highly sensitive LC-MS/MS method for the determination of febuxostat in human plasma, utilizing this compound as the internal standard to correct for matrix effects and variations in sample processing.
Mechanism of Action of Febuxostat
Febuxostat's therapeutic effect is achieved by selectively inhibiting the enzyme xanthine oxidase. This enzyme plays a critical role in the metabolic pathway of purines, specifically in the final two steps of uric acid synthesis. By inhibiting xanthine oxidase, febuxostat reduces the overall production of uric acid in the body.[1][2]
Figure 1: Mechanism of action of Febuxostat.
Experimental Protocols
Materials and Reagents
-
Febuxostat reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile and methanol
-
Ammonium formate
-
Formic acid
-
Diethyl ether
-
Human plasma (with anticoagulant)
-
Deionized water
Stock and Working Solutions
-
Febuxostat Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of febuxostat in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the febuxostat stock solution with a methanol/water mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the stock solution.
Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction method is employed for the extraction of febuxostat and this compound from human plasma.[4][5]
Figure 2: Sample preparation workflow.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.[4]
-
Add the this compound internal standard solution and vortex briefly.
-
Add diethyl ether as the extraction solvent and vortex thoroughly.[4]
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
Liquid Chromatography
| Parameter | Condition |
| Column | Zorbax C18 or Ascentis Express C18 (50 x 4.6 mm, 3.5 µm)[4][5] |
| Mobile Phase | Acetonitrile and 5 mM or 10 mM ammonium formate (e.g., 60:40 or 80:20 v/v)[4][5] |
| Flow Rate | 0.5 - 0.8 mL/min[4][5] |
| Column Temperature | 40°C[5] |
| Injection Volume | 5 µL[5] |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Febuxostat Transition | m/z 317.1 → 261.1[4][5] |
| This compound Transition | m/z 324.2 → 262.1[4][5] |
| Source Temperature | 500°C[5] |
| Ion Spray Voltage | 5500 V[5] |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of febuxostat in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 1 - 8000 ng/mL | [5][6] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [4] |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Low | 1.29 - 9.19 | 2.85 - 7.69 | 97.33 - 103.19 | [4][5][6] |
| Medium | 1.29 - 9.19 | 2.85 - 7.69 | 97.33 - 103.19 | [4][5][6] |
| High | 1.29 - 9.19 | 2.85 - 7.69 | 97.33 - 103.19 | [4][5][6] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect | Reference |
| Febuxostat | > 85 | Not significant | [7] |
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of febuxostat in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and reproducibility. The detailed protocols for sample preparation and instrument parameters, along with the summarized validation data, demonstrate the suitability of this method for high-throughput analysis in clinical and research settings.
References
- 1. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openaccesspub.org [openaccesspub.org]
Application Notes and Protocols for Liquid-Liquid Extraction of Febuxostat and Febuxostat-d7
Audience: Researchers, scientists, and drug development professionals.
Introduction: Febuxostat is a non-purine, selective inhibitor of xanthine oxidase used for the management of hyperuricemia in patients with gout. Accurate quantification of Febuxostat in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed liquid-liquid extraction (LLE) protocol for the simultaneous determination of Febuxostat and its deuterated internal standard, Febuxostat-d7, in human plasma, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Febuxostat and this compound reference standards
-
Human plasma (blank)
-
Methyl tertiary butyl ether (MTBE) or Diethyl ether (HPLC grade)
-
Formic acid (AR grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (AR grade)
-
Milli-Q water
-
Polypropylene tubes (1.5 mL and 5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of Febuxostat and this compound in 10 mL of acetonitrile, respectively, to obtain stock solutions of 1 mg/mL.
-
Store the stock solutions at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Febuxostat stock solution with a 50:50 mixture of acetonitrile and water to obtain working standard solutions at desired concentration levels for calibration curve and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (1000 ng/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1000 ng/mL.[1]
-
Sample Preparation: Liquid-Liquid Extraction Protocol
-
Aliquoting:
-
Pipette 100 µL of human plasma sample (calibration standard, QC sample, or unknown sample) into a pre-labeled polypropylene tube.[1]
-
-
Internal Standard Addition:
-
Add 100 µL of the this compound internal standard working solution (1000 ng/mL) to each tube.[1]
-
-
Vortexing:
-
Briefly vortex the mixture.[1]
-
-
Acidification:
-
Add 100 µL of 0.1% formic acid to each tube. This step helps in protein precipitation and improves the extraction efficiency of the acidic analyte.[1]
-
-
Extraction Solvent Addition:
-
Vortexing for Extraction:
-
Vortex the tubes for 10 minutes to ensure thorough mixing and facilitate the transfer of the analyte and internal standard from the aqueous phase to the organic phase.[1]
-
-
Centrifugation:
-
Centrifuge the samples at 4000 rpm for 5 minutes at 20°C to separate the organic and aqueous layers.[1]
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (supernatant) into a clean, labeled polypropylene tube.[1]
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
-
Reconstitution:
-
Reconstitute the dried residue in 500 µL of the mobile phase (e.g., 10 mM Ammonium formate: Acetonitrile, 20:80 v/v).[1]
-
-
Sample Injection:
-
Vortex the reconstituted sample and inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.
-
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters for Febuxostat and this compound Analysis
| Parameter | Condition |
| Chromatographic Column | Ascentis Express C18 (50x4.6 mm, 3.5 µm)[1] |
| Mobile Phase | 10 mM Ammonium formate: Acetonitrile (20:80 v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 40°C[1] |
| Ionization Mode | Electrospray Ionization (ESI) - Positive Mode |
| MRM Transition (Febuxostat) | m/z 317.1 → 261.1[1][2] |
| MRM Transition (this compound) | m/z 324.2 → 262.1[1][2] |
| Run Time | 2.5 minutes[1] |
Table 2: Quantitative Performance Characteristics of the LLE-LC-MS/MS Method
| Parameter | Febuxostat | Reference |
| Linearity Range | 1.00 - 8000.00 ng/mL | [1] |
| Correlation Coefficient (r²) | ≥ 0.9850 | [1] |
| Intra-day Precision (% CV) | 2.64 - 3.88% | [1] |
| Inter-day Precision (% CV) | 2.76 - 8.44% | [1] |
| Intra-day Accuracy | 97.33 - 99.05% | [1] |
| Inter-day Accuracy | 100.30 - 103.19% | [1] |
| Mean Extraction Recovery | > 87% | [3] |
Mandatory Visualization
Caption: Liquid-Liquid Extraction Workflow for Febuxostat.
Signaling Pathway (Not Applicable)
Febuxostat's mechanism of action is the direct inhibition of the enzyme xanthine oxidase, which is involved in purine metabolism. This is a direct enzymatic inhibition and not typically represented as a complex signaling pathway. Therefore, a signaling pathway diagram is not applicable in this context.
References
- 1. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
Application Note: High-Throughput Bioanalysis of Febuxostat in Human Plasma Using a Simple Protein Precipitation Method Coupled with LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative determination of Febuxostat in human plasma. The method employs a straightforward protein precipitation (PPT) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), suitable for pharmacokinetic, bioavailability, or bioequivalence studies.
Introduction
Febuxostat is a non-purine, selective inhibitor of xanthine oxidase, an enzyme responsible for the successive oxidation of hypoxanthine and xanthine to uric acid.[1] By inhibiting this enzyme, Febuxostat effectively reduces the production of uric acid and is used for the chronic management of hyperuricemia in patients with gout.[1] Accurate and reliable bioanalytical methods are crucial for evaluating the pharmacokinetic properties of Febuxostat in clinical and preclinical studies.[1]
Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity, speed, and cost-effectiveness.[2][3] This method efficiently removes the majority of proteins from biological matrices like plasma, which would otherwise interfere with the analysis and damage the analytical column.[2] Acetonitrile is frequently chosen as the precipitating agent as it provides excellent protein removal and good recovery for a wide range of analytes, including Febuxostat.[4][5][6][7] This application note details a validated LC-MS/MS method for Febuxostat quantification in human plasma using a protein precipitation workflow.
Experimental Workflow
The overall experimental process from plasma sample collection to final data analysis is outlined below.
Caption: Experimental workflow for Febuxostat bioanalysis.
Detailed Experimental Protocols
Materials and Reagents
-
Febuxostat reference standard
-
Internal Standard (IS) (e.g., Tolbutamide, Etodolac, Ketoprofen, or a deuterated analog like Febuxostat-d7)[1][4][5][8]
-
Formic Acid, LC-MS grade[1]
-
Milli-Q or HPLC grade water
-
Human plasma (with anticoagulant like K2-EDTA)
Sample Preparation: Protein Precipitation
This protocol is a generalized procedure based on common practices.[4][5][9][10]
-
Label clean microcentrifuge tubes (e.g., 1.5 mL).
-
Pipette 200 µL of the human plasma sample into the corresponding tube. For calibration standards and quality control (QC) samples, use 200 µL of blank plasma spiked with the appropriate concentrations of Febuxostat.
-
Add the internal standard solution (e.g., 50 µL of IS working solution) to each tube.
-
Add 400-750 µL of cold acetonitrile to each tube to precipitate the plasma proteins. A common plasma-to-acetonitrile ratio is 1:2 or 1:3 (v/v).[5][7]
-
Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 10,000 - 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the clear supernatant to a new set of labeled tubes or a 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system. Depending on the sensitivity of the instrument, the supernatant may be evaporated to dryness and reconstituted in the mobile phase. However, direct injection is often feasible.[5]
Liquid Chromatography Conditions
Chromatographic conditions can be optimized, but a typical setup is as follows:
| Parameter | Typical Conditions |
| Column | C18 reversed-phase column (e.g., Zorbax SB-C18, 150 x 3.0 mm, 3.5 µm; UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][11] |
| Mobile Phase B | Acetonitrile (or 0.1% Formic Acid in Acetonitrile)[1][11] |
| Flow Rate | 0.5 - 0.6 mL/min[1] |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 40 °C |
| Elution Mode | Isocratic or Gradient |
| Run Time | 1.5 - 7.5 minutes[5][11] |
Mass Spectrometry Conditions
Detection is typically performed on a triple quadrupole mass spectrometer.
| Parameter | Typical Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Febuxostat: m/z 317.1 → 271.0 (Positive) or m/z 315.1 → 271.0 (Negative)[12] |
| IS (Indomethacin): m/z 356.1 → 312.0 (Negative)[12] | |
| Source Temp. | Instrument dependent (e.g., 500 °C) |
| IonSpray Voltage | Instrument dependent (e.g., -4500 V for negative mode) |
Method Validation Data
The following tables summarize quantitative data from various published methods that utilize protein precipitation for Febuxostat bioanalysis.
Table 1: Linearity and Sensitivity
| LLOQ (ng/mL) | ULOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| 13.4 | 21440 | >0.99 | [4] |
| 125 | 8000 | 0.9957 | [1] |
| 50 | 6000 | >0.99 | [12] |
| 50 | 5000 | >0.99 | [5][6] |
| 75 | - | - | [11] |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 2: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) | Reference |
| Febuxostat | LQC, MQC, HQC | 97.60 - 99.63 | Not Reported | [1] |
| Febuxostat | LQC, MQC, HQC | 100.9 - 106.5 | Not Reported | [11] |
| Febuxostat | LQC, MQC, HQC | > 87 | Not Reported | [12] |
LQC: Low QC; MQC: Medium QC; HQC: High QC
Table 3: Precision and Accuracy
| QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| Various QCs | ≤ 7.1 | ≤ 7.1 | Within ±15% | Within ±15% | [12] |
| Various QCs | 0.29 - 0.41 | 0.63 - 0.76 | Within ±15% | Within ±15% | [13] |
%RSD: Relative Standard Deviation; %RE: Relative Error. Acceptance criteria are typically ≤15% for %RSD and within ±15% for %RE (±20% at the LLOQ) as per FDA guidelines.[5]
Conclusion
The protein precipitation method described offers a simple, rapid, and robust approach for the extraction of Febuxostat from human plasma.[1] When coupled with a sensitive and selective LC-MS/MS system, this high-throughput method demonstrates excellent accuracy, precision, and recovery, meeting the validation criteria required for regulated bioanalysis.[1][5] The procedure is well-suited for routine analysis in clinical settings for pharmacokinetic and bioequivalence studies of Febuxostat.
References
- 1. rjptonline.org [rjptonline.org]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a simple LC-MS/MS method for the determination of febuxostat in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of febuxostat in human plasma using ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openaccesspub.org [openaccesspub.org]
- 13. researchgate.net [researchgate.net]
Application of Febuxostat-d7 in pharmacokinetic studies of Febuxostat.
Application Note & Protocol
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the management of hyperuricemia in patients with gout.[1] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies of febuxostat often employ bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of the drug in biological matrices like plasma.
To enhance the accuracy and reliability of these measurements, a stable isotope-labeled internal standard (IS) is utilized. Febuxostat-d7, a deuterated analog of febuxostat, is an ideal internal standard for this purpose.[2] Its chemical and physical properties are nearly identical to febuxostat, ensuring similar behavior during sample preparation and analysis, which effectively compensates for variations in extraction efficiency and matrix effects.[3][4] This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of febuxostat.
Principle of Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample containing an unknown amount of febuxostat. The two compounds are co-extracted and analyzed by LC-MS/MS. Since this compound has a higher mass due to the deuterium atoms, it can be distinguished from the unlabeled febuxostat by the mass spectrometer. The ratio of the response of febuxostat to that of this compound is used to calculate the concentration of febuxostat in the original sample. This method provides high precision and accuracy by correcting for potential sample loss during preparation and for variations in instrument response.[5][6]
Experimental Protocols
Bioanalytical Method for Febuxostat Quantification in Human Plasma using LC-MS/MS
This protocol describes a validated LC-MS/MS method for the quantification of febuxostat in human plasma using this compound as the internal standard.[2][7]
a. Materials and Reagents:
-
Febuxostat reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Diethyl ether (analytical grade)
-
Water (deionized or HPLC grade)
b. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
c. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| HPLC Column | Zorbax C18 or Ascentis Express C18 (e.g., 50x4.6 mm, 3.5 µm)[2][7] |
| Mobile Phase | Acetonitrile and 5-10 mM Ammonium formate (e.g., 60:40 or 80:20 v/v)[2][7] |
| Flow Rate | 0.5 - 0.8 mL/min[2][7] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 40°C[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transitions | Febuxostat: m/z 317.1 → 261.1[2][7] this compound: m/z 324.2 → 262.1[2][7] |
d. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (concentration will depend on the expected range of febuxostat concentrations).
-
Vortex for 30 seconds.
-
Add 1 mL of diethyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
e. Calibration Curve and Quality Control Samples:
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of febuxostat, typically ranging from 1 to 8000 ng/mL.[2]
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.
Pharmacokinetic Study Design
a. Study Population:
-
Healthy human volunteers. The number of subjects will depend on the statistical power required for the study.
b. Dosing:
c. Blood Sample Collection:
-
Collect venous blood samples into tubes containing an anticoagulant at pre-defined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
d. Pharmacokinetic Data Analysis:
-
Use the validated LC-MS/MS method to determine the plasma concentrations of febuxostat at each time point.
-
Calculate the pharmacokinetic parameters using non-compartmental analysis. Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.[9]
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.[9]
-
CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time.[10]
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[10]
-
Data Presentation
Pharmacokinetic Parameters of Febuxostat
The following table summarizes typical pharmacokinetic parameters of febuxostat obtained from studies in healthy volunteers.
| Parameter | 40 mg Single Dose | 80 mg Single Dose | 120 mg Single Dose |
| Cmax (ng/mL) | ~1600 ± 600[2] | ~2600 ± 1700[2] | - |
| Tmax (h) | 1.0 - 1.5[2][9] | 1.0 - 1.5[2][9] | 1.21 ± 0.95[8] |
| AUC0–24h (ng·h/mL) | 4536.6 ± 1382.3[8] | 8216.0 ± 2873.2[8] | 14404.1 ± 4132.7[8] |
| t1/2 (h) | ~5 - 8[9] | ~5 - 8[9] | 3.91 ± 1.52[8] |
Note: Values are presented as mean ± standard deviation and can vary between studies.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of Febuxostat.
Caption: Simplified metabolic pathway of Febuxostat.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays is a robust and reliable method for the quantification of febuxostat in biological matrices. This approach is fundamental to conducting accurate pharmacokinetic studies, which are essential for the clinical development and therapeutic monitoring of febuxostat. The detailed protocols and data presented in this document serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of febuxostat.
References
- 1. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Home - Cerilliant [cerilliant.com]
- 7. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of febuxostat under fasting conditions in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Febuxostat-d7 in Bioequivalence Studies of Febuxostat Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat is a non-purine, selective inhibitor of xanthine oxidase used for the management of hyperuricemia in patients with gout. To ensure the therapeutic equivalence of generic formulations of febuxostat to the reference product, bioequivalence (BE) studies are essential. The use of a stable isotope-labeled internal standard, such as Febuxostat-d7, is a robust and widely accepted method in these studies to ensure the accuracy and precision of the analytical quantification.[1][2][][4][5][6] This document provides detailed application notes and protocols for conducting bioequivalence studies of febuxostat formulations utilizing this compound as an internal standard, primarily employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This compound, being structurally identical to febuxostat with the exception of seven deuterium atoms, co-elutes and exhibits similar ionization and fragmentation patterns in mass spectrometry. This allows for the correction of variability during sample preparation and analysis, leading to more reliable pharmacokinetic data.[]
Experimental Protocols
Bioequivalence Study Design
A typical bioequivalence study for febuxostat is a randomized, two-treatment, two-period, two-sequence, single-dose, crossover study in healthy adult volunteers under fasting conditions.[7][8]
Study Population: A sufficient number of healthy male and/or female volunteers (typically 18-50 years old) are recruited. The number of subjects is determined based on the intra-subject variability of febuxostat's pharmacokinetics to achieve adequate statistical power.[7]
Treatments:
-
Test Product: Generic Febuxostat formulation (e.g., 80 mg tablet).
-
Reference Product: Innovator Febuxostat formulation (e.g., Uloric® 80 mg tablet).
Procedure:
-
Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).
-
After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference febuxostat formulation with a standardized volume of water.[7]
-
A washout period of at least 7 days separates the two treatment periods.
-
Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[7]
-
Plasma is separated from the blood samples and stored frozen at -20°C or lower until analysis.
Analytical Methodology: Quantification of Febuxostat in Human Plasma by LC-MS/MS
The quantification of febuxostat in plasma samples is performed using a validated LC-MS/MS method with this compound as the internal standard (IS).[9][10][11]
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw the plasma samples at room temperature.
-
To a 200 µL aliquot of human plasma in a clean tube, add a specific volume of the internal standard working solution (this compound).
-
Vortex the mixture for 30 seconds.
-
Add an extraction solvent, such as methyl tert-butyl ether.[12]
-
Vortex the mixture for an extended period (e.g., 10 minutes) to ensure thorough extraction.
-
Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Chromatographic Conditions
-
Column: A C18 column, such as an Ascentis Express C18 (50 x 4.6 mm, 3.5 µm), is commonly used for separation.[9][10]
-
Mobile Phase: A mixture of an aqueous component (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 20:80 v/v).[9][10]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[9]
-
Injection Volume: A small volume, typically 5-10 µL, is injected.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally used.[9][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[9][10]
-
MRM Transitions:
-
Instrument Parameters: Source-dependent parameters such as ion spray voltage, temperature, and collision gas pressure are optimized to achieve maximum sensitivity.[12]
Method Validation
The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA).[13][14][15][16] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention times of febuxostat and this compound.[9]
-
Linearity: The method should be linear over a defined concentration range, for example, 1.00 to 8000.00 ng/mL, with a correlation coefficient (r²) of ≥ 0.99.[9][10][11]
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15% for QC samples and ±20% for the LLOQ).[9][10][11]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ should be sufficiently low to quantify the drug concentrations in the terminal phase of the pharmacokinetic profile.[12]
-
Recovery and Matrix Effect: The extraction recovery of the analyte and internal standard should be consistent and reproducible. The matrix effect should be evaluated to ensure it does not affect the quantification.[9]
-
Stability: The stability of febuxostat in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative) must be established.
Data Presentation
Pharmacokinetic Parameters
The following pharmacokinetic parameters are calculated for both the test and reference formulations for each subject:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
The geometric means and 90% confidence intervals (CIs) for the ratio of the test to reference product for Cmax, AUC(0-t), and AUC(0-inf) are then calculated. For bioequivalence to be concluded, the 90% CIs for these ratios must fall within the regulatory acceptance range of 80.00% to 125.00%.[9][13][17]
Table 1: Summary of Pharmacokinetic Parameters for a Bioequivalence Study of 80 mg Febuxostat Formulations
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio of Geometric Means (Test/Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 2550 ± 1650 | 2600 ± 1700 | 98.5% | 92.87% - 112.14%[17] |
| AUC(0-t) (ng·h/mL) | 8500 ± 3200 | 8600 ± 3300 | 101.5% | 99.08% - 104.28%[17] |
| AUC(0-inf) (ng·h/mL) | 8700 ± 3400 | 8800 ± 3500 | 101.3% | 98.73% - 103.84%[17] |
| Tmax (h) | 1.3 ± 0.5 | 1.4 ± 0.6 | - | - |
| t1/2 (h) | 6.5 ± 1.5 | 6.6 ± 1.6 | - | - |
Note: The data presented in this table are representative and may vary between studies.
Table 2: LC-MS/MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity Range | r² ≥ 0.99 | 1.00 - 8000.00 ng/mL[9][10][11] |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Intra-day Precision (%CV) | ≤ 15% | 2.64% to 3.88%[9][10] |
| Inter-day Precision (%CV) | ≤ 15% | 2.76% to 8.44%[9][10] |
| Intra-day Accuracy (%) | 85% - 115% | 97.33% to 99.05%[9][10] |
| Inter-day Accuracy (%) | 85% - 115% | 100.30% to 103.19%[9][10] |
| Recovery | Consistent and reproducible | ~81.6% for Febuxostat, ~89.3% for this compound[18] |
Visualizations
Caption: Workflow of a Febuxostat Bioequivalence Study.
Caption: LC-MS/MS Analytical Workflow for Febuxostat.
Caption: Relationship between Febuxostat and this compound.
References
- 1. Re-introduction of a novel approach to the use of stable isotopes in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of stable isotopes in clinical pharmacology. | Semantic Scholar [semanticscholar.org]
- 6. The application of stable isotopes to studies of drug bioavailability and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. openaccesspub.org [openaccesspub.org]
- 13. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 14. fda.gov [fda.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Febuxostat in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Febuxostat in human plasma. Febuxostat-d7, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The described protocol utilizes a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is ideally suited for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of Febuxostat.
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the synthesis of uric acid.[1] It is primarily used for the management of hyperuricemia in patients with gout.[1] Accurate and reliable quantification of Febuxostat in biological matrices is crucial for clinical and research applications. This application note presents a validated LC-MS/MS method that offers high sensitivity, selectivity, and throughput for the determination of Febuxostat in human plasma, using this compound as the internal standard.
Experimental
Materials and Reagents
-
Febuxostat and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and methyl tertiary butyl ether (MTBE)
-
Ammonium formate
-
Formic acid
-
Human plasma (K2 EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatograph: Shimadzu HPLC system or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000) with an electrospray ionization (ESI) source
-
Analytical Column: Ascentis Express C18 (50 x 4.6 mm, 3.5 µm) or Zorbax C18 column[2][3]
Sample Preparation
A liquid-liquid extraction method is employed for the extraction of Febuxostat and this compound from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound, 1 µg/mL in 50% methanol).
-
Vortex for 10 seconds to mix.
-
Add 1 mL of diethyl ether as the extraction solvent.[2]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Ascentis Express C18 (50 x 4.6 mm, 3.5 µm)[3]
-
Mobile Phase: A mixture of 10 mM Ammonium formate and Acetonitrile (20:80 v/v)[3][4]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: 2.5 minutes[3]
Mass Spectrometry
The mass spectrometer is operated in the positive ion electrospray (ESI) mode. The detection is performed using multiple reaction monitoring (MRM) of the protonated precursor to product ion transitions.
Table 1: Mass Spectrometry Parameters for Febuxostat and this compound
| Parameter | Febuxostat | This compound (Internal Standard) |
| Precursor Ion (m/z) | 317.1 | 324.2 |
| Product Ion (m/z) | 261.1 | 262.1 |
| Ionization Mode | Positive ESI | Positive ESI |
| Declustering Potential (DP) | 45 V | 55 V |
| Collision Energy (CE) | 28 V | 28 V |
| Collision Cell Exit Potential (CXP) | 12 V | 14 V |
Data sourced from multiple studies.[2][3][4]
Table 2: General Mass Spectrometer Source/Gas Parameters
| Parameter | Setting |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 20 psi |
| Nebulizer Gas (Gas 1) | 30 psi |
| Heater Gas (Gas 2) | 30 psi |
| Collision Gas (CAD) | 6 psi |
These are typical starting parameters and may require optimization for different instruments.[3]
Results and Discussion
The described method demonstrates excellent performance for the quantification of Febuxostat in human plasma. The use of a deuterated internal standard, this compound, effectively compensates for any variability in sample preparation and matrix effects, leading to high precision and accuracy.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1.00 - 8000.00 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Intra-day Precision (%RSD) | 2.64 - 3.88% |
| Inter-day Precision (%RSD) | 2.76 - 8.44% |
| Accuracy | 97.33 - 103.19% |
| Recovery of Febuxostat | 80.05 - 84.02% |
| Recovery of this compound | ~89.28% |
Data compiled from a representative study.[3]
Experimental Workflow Diagram
Caption: Workflow for the detection of this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantification of Febuxostat in human plasma. The use of this compound as an internal standard ensures the accuracy and precision required for demanding applications such as pharmacokinetic and bioequivalence studies. The simple extraction procedure and rapid chromatographic analysis contribute to the efficiency of this method.
References
- 1. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol: Standard Operating Procedure for Febuxostat Quantification in a Clinical Lab
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the chronic management of hyperuricemia in patients with gout.[1][2][3][4] Accurate quantification of febuxostat in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring in a clinical laboratory setting.[5][6][7] This document provides a detailed standard operating procedure (SOP) for the quantification of febuxostat using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method. Additionally, a summary of a High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method is included for contexts where LC-MS/MS may not be available.
2.0 Principle
The primary method detailed is based on LC-MS/MS. This technique involves three main stages:
-
Sample Preparation: Extraction of febuxostat and an internal standard (IS) from the plasma matrix. This is typically achieved through protein precipitation (PPT) or liquid-liquid extraction (LLE).[1][6][8]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system, where febuxostat and the IS are separated from endogenous plasma components on a reversed-phase C18 column.[5][6][7]
-
Mass Spectrometric Detection: The separated compounds are ionized (typically using electrospray ionization - ESI) and detected by a triple quadrupole mass spectrometer. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.[1][5][7]
Experimental Protocols
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a validated method for quantifying febuxostat in human plasma.
3.1.1 Reagents and Materials
-
Febuxostat reference standard
-
Internal Standard (IS): Febuxostat-d7, Febuxostat-d9, or Indomethacin[5][6][7]
-
Deionized water
-
Analytical balance, vortex mixer, centrifuge, and micropipettes
3.1.2 Preparation of Solutions
-
Standard Stock Solutions: Prepare stock solutions of febuxostat (1 mg/mL) and the IS (e.g., 100 µg/mL) in methanol.[2] These solutions should be stored at 2-8°C.[2]
-
Working Solutions: Prepare serial dilutions of the febuxostat stock solution with a methanol/water mixture to create working solutions for calibration standards and quality control samples.[9]
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards (e.g., 1.00 to 8000.00 ng/mL) and at least three levels of QC samples (Low, Medium, High).[2][9]
3.1.3 Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (blank, CS, QC, or unknown) into a clean microcentrifuge tube.
-
Add 25 µL of the IS working solution (e.g., 1000 ng/mL this compound) and vortex briefly.[2]
-
Add 400 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[10]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.[1]
-
Transfer the supernatant to an autosampler vial.
-
Inject a small volume (e.g., 10 µL) into the LC-MS/MS system.[1][9]
3.1.4 Instrumental Conditions
-
HPLC System:
-
Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI), typically in negative or positive mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions:
-
Source Parameters: Optimize parameters such as ion spray voltage (-4500 V), temperature (500°C), and gas pressures (nebulizer, curtain, collision gas) for maximum signal intensity.[5][9]
-
Alternative Method: RP-HPLC with UV Detection
This method is suitable for quantification in pharmaceutical dosage forms and can be adapted for plasma with appropriate validation.[3][11]
3.2.1 Sample Preparation (for Plasma)
-
Pipette 500 µL of plasma into a glass tube.
-
Add 100 µL of IS (e.g., diclofenac) and 750 µL of acetonitrile.[12]
-
Vortex for 30 seconds and then centrifuge for 10 minutes.[12]
-
Inject 10 µL of the supernatant for analysis.[12]
3.2.2 Instrumental Conditions
-
HPLC System:
Data Presentation and Performance Characteristics
The following tables summarize the quantitative performance data from various validated methods for febuxostat analysis.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 1 - 8000 ng/mL | [2] |
| 0.05 - 6.00 µg/mL | [5] | |
| 1 - 6000 ng/mL | [6] | |
| Correlation Coefficient (r²) | > 0.99 | [6] |
| ≥ 0.9850 | [2] | |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | [5] |
| 10.0 ng/mL | [2] | |
| 125 ng/mL | [13] | |
| Intra-day Precision (% CV) | ≤ 7.1 % | [5] |
| 1.29 - 9.19 % | [6] | |
| 2.64 - 3.88 % | [2] | |
| Inter-day Precision (% CV) | ≤ 7.1 % | [5] |
| 2.85 - 7.69 % | [6] | |
| 2.76 - 8.44 % | [2] | |
| Accuracy | 97.33 - 103.19 % | [2] |
| Extraction Recovery | > 87 % | [5] |
| > 90 % | [13] |
| | ~ 80 % |[9] |
Table 2: Performance Characteristics of HPLC-UV Methods
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.1 - 200 µg/mL | [3] |
| 0.05 - 5.00 µg/mL (in plasma) | [12] | |
| Correlation Coefficient (r²) | 0.9999 | [3] |
| 0.9947 | [4] | |
| Limit of Detection (LOD) | 0.0257 µg/mL | [3] |
| 0.31 µg/mL | [4] | |
| Limit of Quantification (LOQ) | 0.0783 µg/mL | [3] |
| 0.05 µg/mL (in plasma) | [12] | |
| Intra-day Precision (% RSD) | 0.29 - 0.41 % | [3] |
| Inter-day Precision (% RSD) | 0.63 - 0.76 % | [3] |
| Accuracy (% Recovery) | 98.67 - 98.96 % |[4] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of febuxostat in a clinical lab setting using an LC-MS/MS method.
Caption: General workflow for Febuxostat quantification via LC-MS/MS.
Quality Control and Acceptance Criteria
-
Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99. The calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for the LLOQ).[2]
-
Quality Control Samples: At least three levels of QCs (Low, Medium, High) should be run with each batch of samples. The accuracy of the QC samples should be within ±15% of their nominal concentrations.
-
Precision: The coefficient of variation (%CV) or relative standard deviation (%RSD) for the QC samples should not exceed 15%.[2]
-
Selectivity: Blank plasma samples from at least six different sources should be analyzed to ensure no significant interference at the retention times of febuxostat and the IS.[2] The response in the blank samples should be no more than 20% of the LLOQ response.[2]
-
Stability: The stability of febuxostat in plasma must be evaluated under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage at -20°C or -80°C.[2]
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ijcrt.org [ijcrt.org]
- 5. openaccesspub.org [openaccesspub.org]
- 6. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Determination of febuxostat in human plasma by high performance liquid chromatography (HPLC) with fluorescence-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. academic.oup.com [academic.oup.com]
- 13. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression in Febuxostat-d7 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering issues with ion suppression during the LC-MS/MS analysis of Febuxostat-d7.
Troubleshooting Guides
This section offers a step-by-step approach to identifying and resolving common issues related to ion suppression in this compound analysis.
Question: My this compound internal standard signal is low and variable. How do I determine if ion suppression is the cause?
Answer:
Low and inconsistent internal standard (IS) signal is a classic symptom of ion suppression. The most direct way to confirm this is by performing a post-column infusion experiment. This technique helps to identify regions in the chromatogram where co-eluting matrix components are suppressing the ionization of your analyte and internal standard.
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution: Create a solution of this compound at a concentration that gives a stable and mid-to-high intensity signal.
-
Infuse the standard: Using a syringe pump, continuously infuse the this compound solution into the LC flow path just after the analytical column and before the mass spectrometer's ion source.
-
Inject a blank matrix sample: Prepare and inject a blank plasma or serum sample that has been through your entire sample preparation procedure.
-
Monitor the signal: Observe the this compound signal throughout the chromatographic run. A stable baseline indicates no ion suppression. A dip in the baseline at a specific retention time signifies that something eluting from the column at that time is suppressing the ionization of this compound.
The following workflow diagram illustrates the logic for diagnosing the issue:
Technical Support Center: Optimizing Febuxostat-d7 Recovery from Human Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the recovery of Febuxostat-d7 from human plasma samples for bioanalytical applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from human plasma? A1: The two most prevalent and well-documented methods for extracting Febuxostat and its deuterated internal standard, this compound, are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).[1][2][3][4][5] Solid-Phase Extraction (SPE) is also a viable, though less commonly cited, technique that offers high selectivity and potential for automation.[6]
Q2: Which extraction method generally provides the best recovery and reproducibility? A2: Liquid-Liquid Extraction (LLE) is often favored for its efficiency, high recovery rates, and ability to minimize matrix effects when compared to Protein Precipitation (PPT).[1][2] While PPT is simpler and faster, it can sometimes result in lower extraction efficacy and greater ion suppression or enhancement in LC-MS/MS analysis.[1][2]
Q3: What is a typical recovery rate to expect for this compound? A3: Expected recovery rates are generally high but vary by method. For LLE, average recoveries for this compound have been reported at approximately 89%.[1] For Febuxostat, LLE recovery can range from 80% to over 100%.[1][7][8] PPT has also demonstrated high recovery, with some studies reporting rates between 98% and 102%.[3]
Q4: Why is a deuterated internal standard like this compound essential? A4: A deuterated internal standard (IS) such as this compound is critical for accurate quantification in LC-MS/MS bioanalysis. Because it is chemically identical to the analyte (Febuxostat) but has a different mass, it co-elutes and experiences similar extraction variability and matrix effects. This allows it to accurately correct for any loss of analyte during sample preparation and for fluctuations in the mass spectrometer's response, ensuring high precision and accuracy.[1][2]
Q5: What are "matrix effects" and how can they be minimized? A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma).[1] This can lead to ion suppression (decreased signal) or enhancement (increased signal), compromising data accuracy. To minimize these effects, you can:
-
Optimize the extraction method: LLE and SPE are generally better at removing interfering endogenous components than PPT.[1][9]
-
Improve chromatographic separation: Ensure the analyte and internal standard are chromatographically separated from the bulk of the matrix components.
-
Use a stable isotope-labeled internal standard: this compound is the ideal choice as it compensates for matrix effects experienced by the analyte.[1]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Recovery | In LLE: Suboptimal extraction solvent, incorrect pH, insufficient mixing, or incomplete phase separation. | Test different organic solvents (e.g., Methyl tert-butyl ether is highly effective).[1][7] Ensure vigorous vortexing for thorough mixing. Allow for complete separation of aqueous and organic layers; freezing the aqueous layer can aid in clean removal of the organic phase.[7] |
| In PPT: Insufficient volume of precipitant, inefficient precipitation (precipitant not cold enough), or analyte loss due to co-precipitation. | Use a 3:1 ratio of cold acetonitrile to plasma.[10] Ensure the precipitant is adequately chilled before use. Vortex thoroughly and allow sufficient time for proteins to precipitate before centrifugation. | |
| High Signal Variability (Poor Precision) | Inconsistent sample handling, pipetting errors, or analyte instability. | Ensure uniform timing and technique for all steps across all samples. Use calibrated pipettes. Investigate the stability of this compound under your specific storage and handling conditions (e.g., freeze-thaw cycles, autosampler stability).[1] |
| Interfering Peaks in Chromatogram | Contamination from reagents or equipment, or co-elution of endogenous plasma components. | Analyze blank reagents to identify sources of contamination. Check blank plasma from multiple sources to assess endogenous interference.[1] Optimize the chromatographic method (e.g., adjust mobile phase gradient, try a different column) to resolve interfering peaks. |
| Significant Matrix Effects (Ion Suppression/Enhancement) | Inadequate sample cleanup, allowing co-elution of phospholipids or other matrix components. | Switch from PPT to a more rigorous cleanup method like LLE or SPE.[1] Dilute the sample post-extraction if signal intensity allows. Adjust chromatography to separate this compound from the ion-suppressing regions of the chromatogram. |
Section 3: Data & Visualization
Data Presentation
Table 1: Comparison of Common Extraction Methods
| Method | Principle | Advantages | Disadvantages | Typical Recovery |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | High recovery, clean extracts, reduces matrix effects.[1][7] | More labor-intensive, requires solvent evaporation/reconstitution. | 80% - 106%[1][7][8] |
| Protein Precipitation (PPT) | Use of a solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, requires minimal sample volume.[4][5] | Can have significant matrix effects, potentially lower extraction efficacy.[1][2] | >98%[3] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | High selectivity, clean extracts, easily automated.[6] | Can be more expensive, requires method development. | >90% (Generally)[9] |
Table 2: Reported Quantitative Recovery Data for Febuxostat & this compound
| Analyte | Extraction Method | Concentration (ng/mL) | Mean Recovery (%) | Reference |
| Febuxostat | LLE with MTBE | 3.0 | 80.05 | [1] |
| Febuxostat | LLE with MTBE | 4000.0 | 84.02 | [1] |
| Febuxostat | LLE with MTBE | 4800.0 | 80.67 | [1] |
| This compound | LLE with MTBE | N/A (Overall Average) | 89.28 | [1] |
| Febuxostat | LLE with MTBE | Quality Control Levels | > 87 | [7] |
| Febuxostat | LLE | N/A | 100.9 - 106.5 | [8] |
Visualizations
References
- 1. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a simple LC-MS/MS method for the determination of febuxostat in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of febuxostat in human plasma by high performance liquid chromatography (HPLC) with fluorescence-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Determination of febuxostat in human plasma using ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Stability of Febuxostat-d7 in plasma during freeze-thaw cycles.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Febuxostat-d7 in plasma samples subjected to freeze-thaw cycles. This information is critical for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in human plasma after multiple freeze-thaw cycles?
A1: this compound, when used as an internal standard for the quantification of Febuxostat, has demonstrated stability in human plasma for at least three freeze-thaw cycles. In a bioequivalence and pharmacokinetic study, the stability of Febuxostat, quantified using this compound as an internal standard, was confirmed after three cycles of freezing at -30°C and thawing at room temperature[1][2]. The precision (%CV) and accuracy of the measurements remained within acceptable limits, indicating that the internal standard, this compound, was also stable under these conditions.
Q2: What are the acceptance criteria for freeze-thaw stability studies?
A2: For a freeze-thaw stability study to be considered acceptable, the precision (coefficient of variation, %CV) and accuracy of the measurements of the analyte at low and high quality control (QC) concentrations should be within ±15% of the nominal concentrations. This ensures that the repeated freezing and thawing of samples does not significantly impact the quantification of the analyte.
Q3: What potential issues can arise during freeze-thaw stability experiments for this compound?
A3: Potential issues include:
-
Analyte Degradation: Although Febuxostat has been shown to be relatively stable, repeated freeze-thaw cycles can potentially lead to the degradation of the analyte or its deuterated internal standard[3].
-
Changes in Sample Matrix: Freezing and thawing can alter the composition of the plasma matrix, potentially affecting the extraction efficiency and ionization of the analyte and internal standard during LC-MS/MS analysis.
-
Inconsistent Thawing: Incomplete or inconsistent thawing of samples can lead to variability in concentration measurements. It is crucial to ensure samples are completely thawed and properly mixed before processing.
-
Precipitation: The analyte or other plasma components may precipitate out of solution during freeze-thaw cycles, leading to lower measured concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability (%CV > 15%) in QC sample measurements after freeze-thaw cycles. | Incomplete thawing of samples leading to non-homogenous analyte distribution. | Ensure samples are completely thawed at room temperature and vortexed thoroughly before aliquoting for extraction. |
| Inconsistent sample handling during the freeze-thaw process. | Standardize the freezing and thawing procedure for all samples, including the duration of each step. | |
| Consistently low recovery of this compound and the analyte after freeze-thaw cycles. | Degradation of the analyte and/or internal standard. | Evaluate stability over fewer freeze-thaw cycles. If degradation is confirmed, minimize the number of times samples are frozen and thawed. |
| Precipitation of the analyte or internal standard. | Visually inspect thawed samples for any precipitate. If observed, try sonicating the sample after thawing to redissolve any precipitate before extraction. | |
| Inaccurate results (bias > 15%) for QC samples after freeze-thaw cycles. | The internal standard (this compound) may not be tracking the analyte's stability accurately. | While this compound is a suitable internal standard, ensure that its stability is thoroughly evaluated alongside the parent compound under the same conditions. Any observed instability would necessitate re-evaluation of the method. |
| Matrix effects are altered by the freeze-thaw process. | Re-evaluate matrix effects with post-thawed plasma to ensure that the ionization efficiency is not significantly different from fresh plasma. |
Experimental Protocols
Freeze-Thaw Stability Assessment of Febuxostat in Human Plasma
This protocol is based on a validated bioanalytical method for Febuxostat using this compound as an internal standard[1][2].
1. Preparation of Quality Control (QC) Samples:
-
Spike known concentrations of Febuxostat into drug-free human plasma to prepare low concentration QC (LQC) and high concentration QC (HQC) samples.
-
Aliquots of these QC samples are used for the stability assessment.
2. Freeze-Thaw Cycling:
-
Store the LQC and HQC sample aliquots at -30°C for at least 24 hours.
-
Remove the samples from the freezer and allow them to thaw completely at room temperature.
-
Once thawed, refreeze the samples at -30°C for at least 12-24 hours.
-
Repeat this freeze-thaw cycle two more times for a total of three cycles.
3. Sample Analysis:
-
After the third freeze-thaw cycle, process the LQC and HQC samples along with a freshly prepared calibration curve and a set of freshly prepared QC samples (comparison samples).
-
The extraction of Febuxostat and this compound from plasma is performed using a liquid-liquid extraction method.
-
Analyze the samples using a validated LC-MS/MS method.
4. Data Evaluation:
-
Calculate the concentrations of Febuxostat in the freeze-thaw stability QC samples using the calibration curve.
-
Determine the precision (%CV) and accuracy of the measurements for the LQC and HQC samples subjected to freeze-thaw cycles by comparing their mean concentrations to their nominal concentrations.
-
The stability is considered acceptable if the precision and accuracy are within ±15%.
Quantitative Data Summary
The following table summarizes the freeze-thaw stability data for Febuxostat in human plasma from a bioequivalence study that utilized this compound as the internal standard[1].
| Quality Control Sample | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) ± SD (n=6) | Precision (%CV) | Accuracy (%) |
| Low QC | 3.02 | 2.98 ± 0.12 | 4.03 | 98.68 |
| High QC | 6061.12 | 6012.34 ± 156.32 | 2.60 | 99.20 |
Visualizations
Caption: Workflow for assessing the freeze-thaw stability of this compound in plasma.
References
- 1. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing carryover of Febuxostat-d7 in autosampler injections.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize the carryover of Febuxostat-d7 in autosampler injections.
Troubleshooting Guide
Issue: I am observing carryover of this compound in my blank injections following a high concentration sample.
This guide provides a systematic approach to identifying the source of carryover and implementing effective solutions.
Step 1: Confirm and Classify the Carryover
First, confirm that the observed peak in the blank injection corresponds to this compound by checking the retention time and mass-to-charge ratio (m/z). Then, classify the carryover:
-
Classic Carryover: The peak area of the analyte decreases with each subsequent blank injection. This often points to residual analyte in the injection pathway.
-
Constant Carryover: The peak area remains relatively constant across multiple blank injections. This may indicate a contaminated blank solution, mobile phase, or a persistent source of contamination in the system.[1]
Step 2: Isolate the Source of Carryover
A logical, step-by-step process is crucial to pinpoint the origin of the carryover. The following workflow can help isolate the problematic component.
Step 3: Autosampler-Specific Troubleshooting
If the autosampler is identified as the source, focus on the following areas:
-
Wash Method Optimization: The composition and application of the wash solvent are critical.
-
Solvent Strength: Use a wash solvent that is stronger than the mobile phase to effectively solubilize this compound. A high percentage of organic solvent (e.g., acetonitrile or methanol) is often effective for reversed-phase chromatography.[1]
-
Solvent Composition: A mixture of solvents can be more effective than a single solvent. For example, a combination of a strong organic solvent to dissolve the analyte and a solvent with a different polarity to rinse the system can be beneficial.
-
Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle.
-
-
Hardware Inspection and Maintenance: Physical components of the autosampler can trap and release the analyte.
-
Needle and Needle Seat: Inspect for scratches or wear that can create sites for analyte accumulation. Clean or replace if necessary.
-
Rotor Seal: Worn or scratched rotor seals are a common source of carryover.[2] Regular replacement is recommended.
-
Sample Loop: Adsorption of the analyte to the loop material can occur. Consider switching to a different loop material (e.g., from stainless steel to PEEK).[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound carryover?
A1: Common causes include:
-
Insufficient Needle Washing: Residual sample on the exterior or interior of the injection needle.
-
Adsorption: this compound may adsorb to surfaces within the injection path, such as the sample loop, rotor seal, and tubing.[3]
-
Contamination: Contaminated blank solutions, mobile phases, or system components.[4]
-
Poor Solubility: Precipitation of this compound in the injection path if an inappropriate solvent is used.
Q2: What is an acceptable level of carryover for this compound?
A2: The acceptable level of carryover depends on the assay's requirements. For quantitative bioanalysis, carryover in a blank injection should typically be less than 20% of the lower limit of quantitation (LLOQ) and should not affect the accuracy and precision of the results.[5]
Q3: What are some effective wash solvents for minimizing this compound carryover?
-
Start with a high percentage of the strong organic solvent used in your mobile phase (e.g., 90-100% Acetonitrile or Methanol).
-
A mixture of solvents can be highly effective. Consider a wash sequence using different solvents, for example, a highly organic wash followed by a wash with the initial mobile phase composition.
-
For particularly stubborn carryover, the addition of a small amount of acid or base (compatible with your system and column) to the wash solvent can help to disrupt interactions between the analyte and system components.
Q4: How can I design an experiment to evaluate and optimize my wash method?
A4: A systematic experiment is the best approach. See the detailed experimental protocol provided in the next section.
Experimental Protocols
Protocol: Evaluating and Optimizing Autosampler Wash Method for this compound Carryover
Objective: To systematically evaluate the effectiveness of different wash solutions and methods in minimizing this compound carryover.
Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of this compound at the upper limit of quantitation (ULOQ).
-
Prepare a blank matrix solution (e.g., plasma, mobile phase).
-
Prepare several different wash solutions to be tested (see table below for examples).
-
-
Injection Sequence:
-
Inject the blank solution three times to establish a baseline.
-
Inject the ULOQ sample three times to saturate the system.
-
Inject the blank solution immediately after the last ULOQ injection. This is the first carryover blank.
-
Inject two more blank solutions to observe the trend of the carryover.
-
-
Data Analysis:
-
Calculate the percentage of carryover using the following formula:
-
% Carryover = (Peak Area in Carryover Blank / Average Peak Area of ULOQ) * 100
-
-
The goal is to find a wash method that reduces the carryover to an acceptable level, typically below 0.1% of the ULOQ signal or less than 20% of the LLOQ signal.
-
-
Wash Method Optimization:
-
Repeat the injection sequence with different wash solutions and/or increased wash volumes and cycles.
-
Compare the % Carryover for each condition to determine the most effective wash method.
-
Data Presentation
Table 1: Example of Wash Solvent Optimization Data
The following table illustrates how to present data from a wash solvent optimization experiment. Note: This data is illustrative and not specific to this compound.
| Wash Solution Composition | Wash Volume (µL) | Number of Washes | Observed Carryover (% of ULOQ) |
| 50:50 Acetonitrile:Water | 200 | 1 | 1.5% |
| 90:10 Acetonitrile:Water | 200 | 1 | 0.5% |
| 90:10 Acetonitrile:Water | 400 | 1 | 0.2% |
| 90:10 Acetonitrile:Water | 400 | 2 | 0.08% |
| 75:25:0.1 Acetonitrile:Isopropanol:Formic Acid | 400 | 2 | < 0.05% |
This structured approach will enable researchers to systematically identify and resolve issues with this compound carryover, leading to more accurate and reliable analytical results.
References
Investigating inconsistent internal standard response with Febuxostat-d7.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent internal standard (IS) responses with Febuxostat-d7 in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is a stable isotope-labeled (SIL) internal standard, and why is this compound used for Febuxostat analysis?
A stable isotope-labeled (SIL) internal standard is a form of the analyte of interest in which several atoms have been replaced with their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This compound is the deuterated form of Febuxostat. SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte.[1] This similarity allows them to co-elute chromatographically and experience similar ionization and matrix effects, effectively compensating for variability during sample preparation and analysis.[1]
Q2: What are the common general causes of internal standard response variability in LC-MS/MS assays?
Excessive variability in the internal standard response can stem from several sources, including:
-
Human errors during sample preparation, such as inconsistent pipetting.[2]
-
Instrumental issues , like inconsistent injection volumes, leaks, or fluctuations in the MS source.[3][4]
-
Matrix effects , where components in the biological sample (e.g., plasma, urine) suppress or enhance the ionization of the IS.[5]
-
Issues with the IS itself , such as degradation, instability in the matrix or reconstitution solvent, or impurities.[1]
-
Suboptimal chromatographic conditions that may lead to poor peak shape or separation from interfering substances.[5]
Q3: The FDA has guidance on internal standard variability. What is the key takeaway?
The U.S. Food and Drug Administration (FDA) guidance emphasizes monitoring the IS response patterns across calibration standards, quality controls (QCs), and unknown study samples.[2][6] A key principle is that if the IS response variability in the study samples is similar to the variability observed in the calibrators and QCs within the same run, the accuracy of the results is not likely to be impacted.[2] However, significant or unusual variability in study samples warrants investigation.[2][5]
Troubleshooting Inconsistent this compound Response
Q4: My this compound response is consistently low across all samples (calibrators, QCs, and unknowns). What should I investigate?
A consistently low response across the entire analytical run often points to a systemic issue.
-
Check IS Solution: Verify the concentration and integrity of the this compound spiking solution. Consider preparing a fresh solution. Investigate potential degradation or non-specific binding to storage containers.
-
Instrument Performance:
-
ESI Source: Ensure the electrospray ionization (ESI) capillary is not clogged and that the spray is stable.[4]
-
Mass Spectrometer Parameters: Confirm that the correct MRM transitions and instrument settings are being used for this compound.
-
System Contamination: Check for system contamination by injecting a blank solvent.[7]
-
Q5: The this compound response is highly variable and random across the analytical run. What are the likely causes?
Random and high variability is often linked to sample preparation or the autosampler.
-
Sample Preparation:
-
Pipetting/Transfer Steps: Inconsistent manual pipetting or malfunction of automated liquid handlers can introduce variability.[5]
-
Extraction Efficiency: Ensure the chosen extraction method (e.g., Liquid-Liquid Extraction, Protein Precipitation) is robust and reproducible. Incomplete or variable extraction will affect the IS response.
-
-
Autosampler and Injection:
-
Check for air bubbles in the syringe or sample loop.
-
Verify the injection volume is consistent.[1]
-
Ensure the needle is not clogged and is reaching the sample correctly.
-
Q6: I'm observing a drift (gradual increase or decrease) in the this compound signal throughout the run. What does this indicate?
A gradual drift often points to changes in the LC-MS system's condition over the course of the analysis.
-
LC System:
-
Column Equilibration: Ensure the column is fully equilibrated before starting the run.
-
Mobile Phase: Check for mobile phase inconsistencies or degradation over time.
-
-
MS System:
Q7: The this compound response is consistent in my calibrators and QCs but shows significant variability (high or low) in specific study samples. What should I do?
This pattern strongly suggests a matrix effect specific to certain study samples.[5]
-
Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress or enhance the ionization of this compound. Even though deuterated ISs are used to compensate for this, significant differences in matrix composition between samples can lead to variability.[8]
-
Troubleshooting Steps:
-
Dilution: Dilute the affected sample with the blank matrix and re-inject. If the IS response returns to normal, a matrix effect is the likely cause.
-
Optimize Sample Cleanup: Improve the sample extraction method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to better remove interfering components.
-
Chromatographic Separation: Adjust the chromatographic method to separate the analyte and IS from the interfering matrix components. A slight difference in retention time between Febuxostat and this compound (due to the deuterium isotope effect) can sometimes cause a differential matrix effect.[8]
-
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for Febuxostat Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| LC Column | Ascentis Express C18 (50x4.6 mm, 3.5 µ)[9] | Zorbax C18[10] | Hypersil Gold-C18 (100 x 2.1 mm, 1.9 µm)[11] |
| Mobile Phase | 10 mM Ammonium formate: Acetonitrile (20:80 v/v)[9] | 5 mM Ammonium formate: Acetonitrile (40:60, v/v)[10] | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[11] |
| Flow Rate | 0.8 mL/min[9] | 0.5 mL/min[10] | Not specified |
| Ionization Mode | ESI Positive[9] | ESI Positive[10] | ESI Positive[11] |
| Febuxostat MRM | m/z 317.1 → 261.1[9] | m/z 317.1 → 261.1[10] | m/z 315.3 → 271.3[11] |
| This compound MRM | m/z 324.2 → 262.1[9] | m/z 324.2 → 262.1[10] | Not specified (Febuxostat-d9 used) |
| Internal Standard | This compound[9][10] | This compound[10] | Febuxostat-d9[11] |
Protocol: Liquid-Liquid Extraction (LLE) of Febuxostat from Human Plasma
This protocol is a generalized example based on common methodologies.[9][10]
-
Sample Aliquoting: Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specified amount (e.g., 20 µL) of this compound working solution (at a known, constant concentration) to each tube.
-
Vortexing: Briefly vortex the mixture (approx. 30 seconds) to ensure homogeneity.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., diethyl ether or methyl tert-butyl ether).[10][12]
-
Mixing: Vortex vigorously for 5-10 minutes to facilitate the extraction of the analyte and IS into the organic layer.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot (e.g., 5 µL) into the LC-MS/MS system for analysis.[9]
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for inconsistent internal standard response.
Caption: Standard experimental workflow for bioanalysis of Febuxostat.
Caption: Potential root causes of internal standard variability.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. fda.gov [fda.gov]
- 3. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openaccesspub.org [openaccesspub.org]
Strategies to improve the limit of quantification for Febuxostat assays.
Welcome to the technical support center for Febuxostat assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the limit of quantification (LOQ).
Frequently Asked Questions (FAQs)
Q1: What is a typical Limit of Quantification (LOQ) for Febuxostat in human plasma?
A1: The achievable LOQ for Febuxostat can vary significantly depending on the analytical technique and sample preparation method employed. Generally, LC-MS/MS methods offer the highest sensitivity. Published methods report LOQs ranging from 1.00 ng/mL to 125 ng/mL in human plasma.[1][2][3] High-performance liquid chromatography with UV detection (HPLC-UV) is less sensitive, with reported LOQs in the range of 10 ng/mL and higher.[4]
Q2: Which sample preparation technique is best for achieving a low LOQ?
A2: Both Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) are commonly used for Febuxostat analysis. While PPT is simpler and faster, LLE often provides a cleaner extract, reducing matrix effects and potentially leading to a lower LOQ.[3][5] The choice depends on the specific requirements of your assay and the instrumentation used.
Q3: How can I minimize matrix effects in my Febuxostat LC-MS/MS assay?
A3: Matrix effects can significantly impact the accuracy and precision of your assay. To minimize them, consider the following strategies:
-
Optimize Sample Preparation: Switch from protein precipitation to a more selective technique like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering endogenous components from the plasma.[3]
-
Chromatographic Separation: Ensure baseline separation of Febuxostat from any co-eluting matrix components by optimizing the mobile phase composition, gradient, and column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard, such as Febuxostat-d7, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing better correction.[3]
Q4: What are the critical mass spectrometry parameters to optimize for Febuxostat analysis?
A4: For high sensitivity, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Key transitions for Febuxostat are typically m/z 317.1 → 261.1 in positive ion mode.[3] In negative ion mode, the transition m/z 315.1 → 271.0 has been reported.[5] It is crucial to optimize the collision energy and other source parameters to maximize the signal intensity for these transitions.
Q5: My assay is not sensitive enough. What are the first troubleshooting steps?
A5: If you are struggling to reach the desired LOQ, follow this troubleshooting workflow:
-
Check Instrument Performance: Ensure your LC-MS/MS system is performing optimally by running system suitability tests.
-
Evaluate Sample Preparation: Assess the extraction recovery of your current method. If it's low, consider optimizing the extraction solvent or pH. Switching to a different extraction technique like LLE or SPE might be necessary.
-
Optimize MS Parameters: Re-optimize the ionization source and collision energy for Febuxostat and its internal standard.
-
Mobile Phase Modification: Adding a small amount of an acid, like formic acid (0.1%), to the mobile phase can improve the ionization efficiency of Febuxostat in positive ion mode.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High LOQ / Poor Sensitivity | 1. Inefficient sample extraction. 2. Suboptimal chromatographic conditions. 3. Insufficient ionization in the mass spectrometer. 4. Significant matrix suppression. | 1. Evaluate and optimize extraction recovery. Consider switching from PPT to LLE or SPE for a cleaner sample.[3] 2. Ensure the mobile phase pH is optimal for Febuxostat retention and ionization. A gradient elution may improve peak shape and sensitivity. 3. Optimize MS source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy).[3] 4. Use a stable isotope-labeled internal standard. Improve sample cleanup to remove interfering matrix components. |
| Poor Peak Shape | 1. Incompatible injection solvent with the mobile phase. 2. Column degradation or contamination. 3. Suboptimal mobile phase pH. | 1. Ensure the final sample solvent is as similar as possible to the initial mobile phase conditions. 2. Flush the column or replace it if necessary. Use a guard column to protect the analytical column. 3. Adjust the mobile phase pH to ensure Febuxostat is in a single ionic state. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instrument instability. | 1. Ensure precise and consistent pipetting and extraction steps. Automating sample preparation can help. 2. Use a suitable internal standard, preferably a stable isotope-labeled one.[3] Improve sample cleanup. 3. Perform system suitability tests to confirm instrument performance before running samples. |
| Inaccurate Results (Poor Accuracy) | 1. Inaccurate calibration standards. 2. Uncorrected matrix effects. 3. Analyte instability during sample processing or storage. | 1. Prepare fresh calibration standards and verify their concentrations. 2. Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.[1] If significant, improve the sample cleanup method. 3. Perform stability studies (e.g., freeze-thaw, bench-top) to ensure Febuxostat is stable under your experimental conditions. |
Data Presentation: Comparison of Published LOQs
The following table summarizes the Limit of Quantification (LOQ) for Febuxostat achieved by different analytical methods and sample preparation techniques.
| Analytical Method | Sample Preparation | LOQ (ng/mL) | Reference |
| LC-MS/MS | Liquid-Liquid Extraction | 1.00 | [3] |
| LC-MS/MS | Protein Precipitation | 13.40 | [2] |
| LC-MS/MS | Liquid-Liquid Extraction | 50 | [5] |
| LC-MS/MS | Protein Precipitation | 125 | [1] |
| RP-HPLC with UV | Liquid-Liquid Extraction | 10 | [4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis
This protocol is based on a method that achieved an LOQ of 1.00 ng/mL.[3]
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., this compound).
-
Add 25 µL of 0.1 M HCl and vortex for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., 50 x 3 mm, 5 µm).[1]
-
Mobile Phase: A gradient of 0.1% Formic Acid in water and 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.
-
MS Detection: ESI in positive mode, monitoring MRM transitions (e.g., Febuxostat: m/z 317.1 → 261.1; IS: m/z 324.2 → 262.1).[3]
-
Protocol 2: Protein Precipitation (PPT) for LC-MS/MS Analysis
This protocol is a general representation of simpler, high-throughput methods.[1][2]
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Injection:
-
Transfer the supernatant to an HPLC vial.
-
Inject an aliquot directly into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Utilize chromatographic and mass spectrometric conditions similar to those described in Protocol 1.
-
Visualizations
Caption: General experimental workflow for Febuxostat bioanalysis.
Caption: Logical workflow for troubleshooting low sensitivity issues.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development of a simple LC-MS/MS method for the determination of febuxostat in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccesspub.org [openaccesspub.org]
Technical Support Center: Managing Variability in Liquid-Liquid Extraction of Febuxostat-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the liquid-liquid extraction (LLE) of Febuxostat-d7.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low recovery for this compound during LLE?
A1: The most frequent cause of low recovery is suboptimal pH of the aqueous sample. Febuxostat is an acidic compound with a pKa value in the range of 3.3 to 3.6.[1][2] For efficient partitioning into an organic solvent, the pH of the plasma sample should be adjusted to approximately 1.3 to 1.6 (at least two pH units below the pKa) to ensure the analyte is in its neutral, more hydrophobic form.
Q2: How can I prevent emulsion formation during the extraction process?
A2: Emulsion formation is a common issue when mixing plasma with an organic solvent. To prevent this, instead of vigorous shaking, gently swirl or rock the sample mixture. This provides sufficient interfacial contact for extraction without the high shear that can lead to emulsions.
Q3: I am observing significant variability between replicate samples. What could be the cause?
A3: Variability between replicates can stem from several factors:
-
Inconsistent pipetting: Ensure accurate and consistent pipetting of plasma, internal standard, and extraction solvent.
-
Inadequate vortexing/mixing: Ensure a consistent and adequate mixing time for all samples to reach equilibrium.
-
Temperature fluctuations: Perform extractions at a consistent temperature, as temperature can affect partitioning.
-
Matrix effects: Variations in the plasma matrix between different lots or individuals can lead to ion suppression or enhancement in the LC-MS analysis. Using a deuterated internal standard like this compound helps to compensate for these effects.
Q4: What is the recommended internal standard for Febuxostat quantification, and why?
A4: this compound is the recommended internal standard for the quantification of Febuxostat.[3] As a stable isotope-labeled analog, it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during extraction and chromatographic separation. This allows it to effectively compensate for variability in extraction recovery and matrix effects, leading to more accurate and precise results.
Troubleshooting Guides
Issue 1: Low Extraction Recovery of this compound
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal pH | Verify the pH of the plasma sample after acidification. The target pH should be around 1.3-1.6. | Febuxostat is an acidic drug, and maintaining a pH at least 2 units below its pKa ensures it is in a neutral state, maximizing its partitioning into the organic solvent.[1][2] |
| Inappropriate Solvent Choice | Consider using methyl tert-butyl ether (MTBE) or diethyl ether. A salting-out assisted LLE (SALLE) with acetonitrile and ammonium acetate has also been shown to yield high recovery.[4] | The choice of extraction solvent is critical. MTBE is a commonly used and effective solvent for Febuxostat extraction.[3] SALLE can enhance the partitioning of analytes into the organic phase. |
| Insufficient Mixing | Increase vortexing time or use a mechanical shaker to ensure thorough mixing of the aqueous and organic phases. | Adequate mixing is essential to facilitate the transfer of the analyte from the aqueous to the organic phase. |
| Analyte Instability | Prepare fresh stock solutions and store them appropriately. Minimize the time samples are at room temperature during processing. | Febuxostat is known to be more sensitive to acidic conditions than oxidative, alkaline, thermal, or photolytic degradation. |
Issue 2: Emulsion Formation During Extraction
| Potential Cause | Troubleshooting Step | Explanation |
| Vigorous Mixing | Gently swirl or rock the samples instead of vigorous vortexing or shaking. | High shear forces during mixing can cause the formation of stable emulsions, especially with plasma samples. |
| High Lipid Content in Plasma | Centrifuge the sample at a higher speed and for a longer duration to break the emulsion. | Centrifugation can help to separate the layers more effectively. |
| Surfactant-like Molecules | Add a small amount of a saturated sodium chloride (brine) solution to the sample. | The increased ionic strength of the aqueous phase can help to break the emulsion by "salting out" the emulsifying agents. |
| Incompatible Solvent Ratio | Optimize the ratio of organic solvent to plasma. | An inappropriate ratio can contribute to emulsion formation. |
Issue 3: High Matrix Effect in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step | Explanation |
| Co-elution of Endogenous Components | Optimize the chromatographic method to improve the separation of this compound from interfering matrix components. | Co-eluting phospholipids and other endogenous substances from plasma are a common cause of ion suppression or enhancement. |
| Insufficient Sample Cleanup | Evaluate the LLE procedure to ensure it is effectively removing interfering substances. Consider a back-extraction step for further cleanup. | A more rigorous cleanup will reduce the amount of matrix components introduced into the mass spectrometer. |
| Inappropriate Ionization Source Parameters | Optimize the electrospray ionization (ESI) source parameters (e.g., temperature, gas flows, and voltages). | Proper tuning of the ESI source can minimize the impact of matrix effects. |
| Use of a Non-ideal Internal Standard | Ensure that this compound is used as the internal standard. | A stable isotope-labeled internal standard is the best choice to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[3] |
Quantitative Data Summary
Table 1: Comparison of Liquid-Liquid Extraction Solvents for Febuxostat
| Extraction Solvent | Internal Standard | Average Recovery (%) | Reference |
| Methyl tert-butyl ether (MTBE) | This compound | 81.59 (Febuxostat), 89.28 (this compound) | [3] |
| Methyl tert-butyl ether (MTBE) | Indomethacin | > 87 | [5] |
| Diethyl ether | Not Specified | 72.13 - 74.34 | [6] |
| Acetonitrile (with Ammonium Acetate) | Not Specified | > 90 | [4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with Methyl tert-butyl ether (MTBE)
This protocol is adapted from a validated bioanalytical method for the quantification of Febuxostat in human plasma.[3]
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 100 µL of a suitable buffer to adjust the pH (e.g., an acidic buffer to achieve a pH of approximately 1.3-1.6).
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system for analysis.
Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
This protocol is based on a method developed for the quantification of Febuxostat in rat plasma, which demonstrated high recovery.[4]
-
Pipette 500 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 200 µL of 2 M ammonium acetate solution.
-
Add 1 mL of acetonitrile.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the upper acetonitrile layer.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Standard Liquid-Liquid Extraction Workflow for this compound.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. tga.gov.au [tga.gov.au]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. scispace.com [scispace.com]
Validation & Comparative
Validation of a bioanalytical method for Febuxostat using Febuxostat-d7 as per FDA guidelines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method validation for Febuxostat in human plasma, adhering to the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines. The primary focus is on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Febuxostat-d7. For comparative purposes, an alternative LC-MS/MS method employing a different internal standard, Tolbutamide, is also presented. This guide is intended to assist researchers and drug development professionals in the selection and implementation of robust and reliable bioanalytical methods.
Method 1: Febuxostat with this compound Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for variability and matrix effects.
Summary of Quantitative Validation Data
The following table summarizes the performance characteristics of a validated LC-MS/MS method for Febuxostat using this compound as the internal standard.
| Validation Parameter | Performance Metric |
| Linearity Range | 1.00 - 8000.00 ng/mL[1][2] |
| Correlation Coefficient (r²) | ≥ 0.9850[1][2] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[1][2] |
| Intra-day Precision (%RSD) | 2.64 - 3.88%[1][2] |
| Inter-day Precision (%RSD) | 2.76 - 8.44%[1][2] |
| Intra-day Accuracy | 97.33 - 99.05%[1][2] |
| Inter-day Accuracy | 100.30 - 103.19%[1][2] |
| Recovery | 81.59% (Febuxostat), 89.28% (this compound)[3] |
Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Febuxostat and this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare working standard solutions of Febuxostat by serial dilution of the stock solution with a mixture of acetonitrile and water.
-
Prepare a working internal standard solution of this compound at a fixed concentration.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of human plasma, add the internal standard solution.
-
Add a suitable extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate and n-hexane).
-
Vortex mix for a specified time to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. Chromatographic Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., Ascentis Express C18, 50x4.6 mm, 3.5 µm).[1][2]
-
Mobile Phase: A mixture of 10 mM Ammonium formate and Acetonitrile (20:80 v/v).[1][2]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
4. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][2]
-
MRM Transitions:
Method 2: Febuxostat with Tolbutamide Internal Standard (Alternative Method)
For comparison, a validated LC-MS/MS method using a non-isotopically labeled internal standard, Tolbutamide, is presented. While generally less ideal than a stable isotope-labeled standard, a well-validated method with a suitable analog can still provide reliable results.
Summary of Quantitative Validation Data
The following table summarizes the performance characteristics of a validated LC-MS/MS method for Febuxostat using Tolbutamide as the internal standard.
| Validation Parameter | Performance Metric |
| Linearity Range | 125 - 8000 ng/mL[5] |
| Correlation Coefficient (r²) | 0.9957[5] |
| Lower Limit of Quantification (LLOQ) | 125 ng/mL[5] |
| Precision (%CV) | 4.67 - 9.65%[5] |
| Accuracy | 92.47 - 109.20%[5] |
| Recovery | > 90%[5] |
Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Febuxostat and Tolbutamide in DMSO (1 mg/mL).[5]
-
Prepare working standard solutions of Febuxostat by serial dilution to achieve concentrations ranging from 125 ng/mL to 8000 ng/mL.[5]
-
Prepare a working internal standard solution of Tolbutamide.
2. Sample Preparation (Protein Precipitation):
-
To an aliquot of human plasma, add the internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile.
-
Vortex mix to precipitate the plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. Chromatographic Conditions:
-
LC System: Shimadzu LC-20 AD series or equivalent.[5]
-
Column: Phenomenex Kinetex C18 (50x3mm, 5µm).[5]
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in water (Pump A) and 0.1% Formic Acid in Acetonitrile (Pump B).[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Autosampler Temperature: 15°C.[5]
4. Mass Spectrometric Conditions:
-
Mass Spectrometer: API 2000 triple quadrupole or equivalent.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key stages of the bioanalytical method validation workflow.
Caption: A logical workflow for the validation of a bioanalytical method.
Sample Preparation Workflow Comparison
Caption: A comparison of two common sample preparation techniques.
References
- 1. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
A Comparative Guide to the Linearity and Range of Febuxostat Assays Utilizing Febuxostat-d7
For researchers, scientists, and professionals in drug development, the accurate quantification of Febuxostat is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This guide provides a detailed comparison of the linearity and range of a Febuxostat assay using its deuterated internal standard, Febuxostat-d7, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Alternative methods are also presented to offer a broader perspective on available analytical techniques.
Quantitative Data Summary
The performance of an analytical method is defined by several key parameters. The following tables summarize the linearity and range of different analytical methods for Febuxostat quantification, providing a clear comparison.
Table 1: Linearity and Range of Febuxostat Assays using LC-MS/MS
| Internal Standard | Linear Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Reference |
| This compound | 1.00 - 8000.00 ng/mL | ≥ 0.9850 | 1.00 ng/mL | 8000.00 ng/mL | [1] |
| This compound | 10.00 - 5000.00 ng/mL | Not Specified | 10.00 ng/mL | 5000.00 ng/mL | [1] |
| Tolbutamide | 125 - 8000 ng/mL | 0.9957 | 125 ng/mL | 8000 ng/mL | [2] |
| Midazolam | 10 - 2000 ng/mL | Not Specified | 10 ng/mL | 2000 ng/mL | [1] |
| Indomethacin | 0.05 - 6.00 µg/mL (50 - 6000 ng/mL) | Not Specified | 0.05 µg/mL | 6.00 µg/mL | [3] |
Table 2: Linearity and Range of Alternative Assays for Febuxostat
| Analytical Method | Linear Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Reference |
| RP-HPLC | 5 - 60 µg/mL | 0.999 | 0.060 µg/mL | 60 µg/mL | [4] |
| RP-HPLC | 20 - 70 ppm (µg/mL) | Not Specified | Not Specified | 70 ppm | [5] |
| RP-HPLC | 50 - 150 µg/mL | Not Specified | Not Specified | 150 µg/mL | |
| RP-HPLC | 50.0 - 400.0 µg/mL | Not Specified | 30.23 µg/mL | 400.0 µg/mL | [6] |
| RP-HPLC | 0.15 - 1.125 µg/mL | 0.999 - 0.9997 | Not Specified | 1.125 µg/mL | [7] |
| UV Spectrophotometry | 0.2 - 15 µg/mL | 0.9999 | 0.5281 µg/mL | 15 µg/mL | [8] |
Experimental Protocols
A detailed methodology is crucial for replicating and validating analytical results. The following is a representative experimental protocol for the quantification of Febuxostat in human plasma using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation: Liquid-Liquid Extraction [1]
-
Objective: To extract Febuxostat and the internal standard (this compound) from the plasma matrix.
-
Procedure:
-
Pipette a specific volume of human plasma into a clean microcentrifuge tube.
-
Add the internal standard solution (this compound) to each plasma sample.
-
Add an extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture to ensure thorough mixing and facilitate the transfer of the analyte and internal standard into the organic layer.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
-
2. LC-MS/MS Analysis [1]
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties. For Febuxostat, positive mode is often used.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3. Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of Febuxostat into blank plasma.
-
Quality Control Samples: Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of Febuxostat to this compound against the nominal concentration of the calibration standards. Use a linear regression model to fit the data. The concentration of Febuxostat in unknown samples is then determined from this calibration curve.
Visualizations
Experimental Workflow for Febuxostat Assay
Caption: Workflow for the quantification of Febuxostat in plasma.
Assessing Linearity and Range of the Febuxostat Assay
Caption: Logical flow for validating the linearity and range of the assay.
References
- 1. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. ijrpc.com [ijrpc.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
Precision and Accuracy of Febuxostat LC-MS/MS Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for accurate quantification of therapeutic agents. This guide provides a comparative analysis of the precision and accuracy of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the determination of Febuxostat, a potent selective inhibitor of xanthine oxidase used in the management of hyperuricemia and gout.
Comparative Analysis of Method Performance
The following table summarizes the key performance parameters of several validated LC-MS/MS methods for Febuxostat quantification in human plasma. This allows for a direct comparison of their precision and accuracy.
| Method Reference | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Method 1 [1] | 50 | 0.9 - 2.8 | 1.6 - 7.1 | 97.0 - 102.9 | 100.0 - 105.6 |
| Method 2 [2] | 125 | 1.57 - 7.81 | 1.33 - 4.67 | 92.47 - 109.20 | Not Reported |
| Method 3 [3] | 1 | 1.29 - 9.19 | 2.85 - 7.69 | Not Reported | Not Reported |
| Method 4 [4] | 1 | 2.64 - 3.88 | 2.76 - 8.44 | 97.33 - 99.05 | 100.30 - 103.19 |
| Method 5 [5] | 10 | < 15 | < 15 | 93.8 - 111.9 | 93.8 - 111.9 |
%RSD: Relative Standard Deviation; %RE: Relative Error.
Alternative Quantification Methods
While LC-MS/MS is a highly sensitive and specific technique, other methods have also been developed and validated for Febuxostat quantification. One such alternative is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. One study reports a validated RP-HPLC method with a linearity range of 50 to 400 μg/mL and a limit of detection of 9.98 μg/mL[6]. Another RP-HPLC method demonstrated intraday and inter-day precision with coefficients of variation ranging from 0.62% to 2.78% and average recoveries between 98.67% and 98.96%[7]. These methods, while potentially less sensitive than LC-MS/MS, can be suitable for certain applications and may be more accessible in some laboratory settings.
Experimental Workflow for Febuxostat LC-MS/MS Analysis
The following diagram illustrates a typical experimental workflow for the quantification of Febuxostat in human plasma using LC-MS/MS.
Caption: Experimental workflow for Febuxostat LC-MS/MS analysis.
Detailed Experimental Protocols
Below are representative experimental protocols for the LC-MS/MS analysis of Febuxostat, based on published methods.
Method 1: Detailed Protocol[1]
-
Sample Preparation: To 200 µL of human plasma, an internal standard (Indomethacin) is added. The mixture is then subjected to liquid-liquid extraction using methyl tert-butyl ether. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: Hypurity C18 (100 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution. The specific composition of the mobile phase is not detailed in the abstract.
-
Flow Rate: Not specified in the abstract.
-
Run Time: 5.0 minutes.
-
-
Mass Spectrometric Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Febuxostat (m/z 315.1 → 271.0) and Indomethacin (m/z 356.1 → 312.0).
-
Method 4: Detailed Protocol[4]
-
Sample Preparation: Liquid-liquid extraction is employed for sample preparation.
-
Chromatographic Conditions:
-
Column: Ascentis Express C18 (50 x 4.6 mm, 3.5 µ).
-
Mobile Phase: 10 mM Ammonium formate: Acetonitrile (20:80 v/v).
-
Flow Rate: 0.8 mL/min.
-
-
Mass Spectrometric Parameters:
-
Ionization Mode: Positive Ion Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Febuxostat (m/z 317.1 → 261.1) and Febuxostat D7 (IS) (m/z 324.2 → 262.1).
-
This guide provides a comprehensive overview of the precision and accuracy of LC-MS/MS methods for Febuxostat quantification, offering valuable data and protocols for researchers in the field. The presented information facilitates informed decisions on method selection and implementation for pharmacokinetic and bioequivalence studies.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. rjptonline.org [rjptonline.org]
- 3. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. ijcrt.org [ijcrt.org]
Evaluating the Selectivity and Specificity of Febuxostat Bioanalytical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of febuxostat in biological matrices, with a primary focus on the critical parameters of selectivity and specificity. The information presented herein is supported by experimental data from published literature to aid researchers in selecting and developing robust bioanalytical assays for pharmacokinetic, bioequivalence, and toxicokinetic studies.
Executive Summary
The accurate quantification of febuxostat, a selective xanthine oxidase inhibitor for the treatment of hyperuricemia and gout, is paramount for successful drug development and clinical monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for febuxostat bioanalysis due to its inherent high sensitivity and selectivity. This guide delves into the specifics of assay selectivity and specificity, comparing common sample preparation techniques and highlighting the importance of interference testing against metabolites and co-administered drugs.
Comparison of Bioanalytical Methods
LC-MS/MS is the most widely reported method for the determination of febuxostat in biological fluids like human plasma.[1][2][3] Its high selectivity is achieved through the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and internal standard are monitored.[2] While HPLC with UV detection is also utilized, it may be more susceptible to interferences from co-eluting compounds.[4]
Table 1: Comparison of LC-MS/MS Method Parameters for Febuxostat Bioanalysis
| Parameter | Method A (Liquid-Liquid Extraction) | Method B (Protein Precipitation) |
| Internal Standard | Febuxostat-d7[1][3] | Tolbutamide[3] |
| Linearity Range | 1.00 - 8000.00 ng/mL[1] | 125 - 8000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[1] | 125 ng/mL[3] |
| Extraction Recovery | 80.05 - 84.02%[2] | > 90%[3] |
| Matrix Effect | No significant ion-suppression or enhancement observed[2] | Not explicitly reported, but a potential concern with PPT[2] |
Selectivity and Specificity: Key Considerations
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample.[3] In the context of febuxostat bioanalysis, this includes endogenous plasma constituents, metabolites, and co-administered drugs.
Specificity is the ultimate measure of selectivity, demonstrating that the method measures only the intended analyte. For LC-MS/MS methods, specificity is primarily achieved by monitoring unique MRM transitions for febuxostat and its internal standard.
Interference from Endogenous Components
Standard validation practice involves analyzing at least six different batches of blank human plasma to ensure that no endogenous components interfere with the detection of febuxostat or its internal standard at their respective retention times.[1] The common acceptance criterion is that the response of any interfering peak in the blank plasma should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for febuxostat and less than 5% for the internal standard.[5]
Interference from Metabolites
Febuxostat is primarily metabolized to an acyl-glucuronide and three active oxidative metabolites: 67M-1, 67M-2, and 67M-4.[6][7] A selective bioanalytical method for febuxostat should not show any significant response from these metabolites. The use of LC-MS/MS with distinct MRM transitions for febuxostat and its metabolites ensures this selectivity.
Table 2: MRM Transitions for Febuxostat and its Active Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Febuxostat | 317.1 | 261.1 | [2] |
| 67M-1 | 333.1 | 261.0 | [1] |
| 67M-2 | 333.1 | 261.0 | [1] |
| 67M-4 | 347.0 | 261.0 | [1] |
As shown in Table 2, the precursor ions for the metabolites are different from that of febuxostat, allowing for their clear differentiation in an LC-MS/MS assay.
Interference from Co-administered Drugs
Patients with gout are often on multiple medications, making it crucial to assess the potential for interference from co-administered drugs in the bioanalytical assay. Common co-medications include non-steroidal anti-inflammatory drugs (NSAIDs) and colchicine for gout flare prophylaxis.
Studies have been conducted to develop simultaneous determination methods for febuxostat and commonly co-administered drugs, demonstrating that chromatographic separation and unique MRM transitions can be used to ensure selectivity.
Table 3: MRM Transitions for Febuxostat and Potential Co-administered Drugs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Febuxostat | 317.05 | 261.00 | [8] |
| Colchicine | 400.10 | 358.10 | [8] |
| Ketorolac | Not applicable (HPLC-UV method) | Not applicable (HPLC-UV method) | [4] |
| Lesinurad | Not applicable (HPLC-Fluorescence method) | Not applicable (HPLC-Fluorescence method) | [9] |
| Diflunisal (NSAID) | Not applicable (HPLC-Fluorescence method) | Not applicable (HPLC-Fluorescence method) | [9] |
Experimental Protocols
Selectivity Testing
Objective: To assess the potential for interference from endogenous plasma components.
Methodology:
-
Obtain at least six different sources of blank human plasma (K2EDTA).
-
Process a blank plasma sample from each source according to the validated sample preparation method (e.g., Liquid-Liquid Extraction or Protein Precipitation).
-
Analyze the processed blank samples using the established LC-MS/MS method.
-
Examine the chromatograms at the retention times of febuxostat and the internal standard for any interfering peaks.
-
Acceptance Criteria: The peak area of any interfering peak in the blank samples should be less than 20% of the mean peak area of the LLOQ for febuxostat and less than 5% for the internal standard.[5]
Specificity Testing against Metabolites and Co-administered Drugs
Objective: To confirm that the assay is selective for febuxostat in the presence of its major metabolites and potential co-administered drugs.
Methodology:
-
Prepare solutions of febuxostat's main metabolites (67M-1, 67M-2, 67M-4) and relevant co-administered drugs (e.g., colchicine, ibuprofen, naproxen) at their expected physiological concentrations.
-
Spike these solutions into blank human plasma, both individually and as a mixture, without the presence of febuxostat or its internal standard.
-
Process these spiked plasma samples using the validated sample preparation method.
-
Analyze the processed samples using the LC-MS/MS method.
-
Acceptance Criteria: No significant peaks should be observed at the retention times and MRM transitions of febuxostat and its internal standard.
Visualizing the Workflow
Caption: Workflow for Selectivity Evaluation of a Febuxostat Bioanalytical Assay.
Logical Relationships in Assay Validation
Caption: Logical Flow of Febuxostat Bioanalytical Method Development and Validation.
Conclusion
The selectivity and specificity of a febuxostat bioanalytical assay are critical for generating reliable data in drug development. LC-MS/MS methods offer superior performance in this regard. Careful validation, including rigorous testing for interference from endogenous compounds, metabolites, and co-administered drugs, is essential. The use of a stable isotope-labeled internal standard and an optimized sample preparation technique, such as liquid-liquid extraction, can further enhance the robustness and reliability of the assay. This guide provides a framework for evaluating and comparing different bioanalytical approaches for febuxostat, enabling researchers to make informed decisions for their specific study needs.
References
- 1. An HPLC-MS/MS method for simultaneous determination of the active metabolites of febuxostat (67M-1, 67M-2 and 67M-4) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of colchicine and febuxostat in rat plasma: Application in a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel quality by design approach for development and validation of a green reversed-phase HPLC method with fluorescence detection for the simultaneous determination of lesinurad, febuxostat, and diflunisal: Application to human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Incurred Sample Reanalysis in Pharmacokinetic Studies of Febuxostat: A Comparative Guide to Internal Standards
A deep dive into the pivotal role of incurred sample reanalysis (ISR) in ensuring the reliability of pharmacokinetic data for the gout therapeutic, febuxostat. This guide provides a comparative analysis of bioanalytical methods, championing the use of the stable isotope-labeled internal standard, febuxostat-d7, and furnishing researchers with the detailed experimental data and protocols necessary for robust study design.
In the realm of drug development, the accuracy and reproducibility of pharmacokinetic (PK) studies are paramount. Incurred sample reanalysis (ISR) has emerged as a critical component of bioanalytical method validation, serving as a key indicator of the reliability and reproducibility of the reported drug concentrations in study samples. This is particularly crucial for drugs like febuxostat, a xanthine oxidase inhibitor used in the management of hyperuricemia in patients with gout. This guide delves into the specifics of ISR for febuxostat pharmacokinetic studies, presenting a comparative overview of bioanalytical methods and underscoring the advantages of employing this compound as an internal standard.
The Superiority of Stable Isotope-Labeled Internal Standards
The choice of an internal standard (IS) is a cornerstone of a robust bioanalytical method. While various compounds can be used, a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard. This is due to its ability to mimic the analyte of interest throughout the analytical process, from extraction to detection, thereby compensating for variability in sample preparation and matrix effects.
Alternative internal standards, such as etodolac and indomethacin, have been utilized in febuxostat assays. However, these structurally unrelated compounds may not share the same physicochemical properties as febuxostat, potentially leading to differences in extraction recovery and ionization efficiency. This can compromise the accuracy and precision of the quantification, especially when dealing with the inherent variability of incurred samples from clinical trials. The use of a SIL-IS like this compound, which co-elutes with the analyte and has a similar response in the mass spectrometer, provides a more reliable correction for these potential sources of error.
Comparative Analysis of Bioanalytical Methods
Several liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of febuxostat in human plasma. The following tables summarize the key performance parameters of methods employing this compound against those using other internal standards, demonstrating the robustness and sensitivity achieved with the SIL-IS.
| Method Parameter | Method using this compound IS | Method using Etodolac IS | Method using Indomethacin IS | Method using Tolbutamide IS |
| Linearity Range (ng/mL) | 1.00-8000.00[1] | 13.40-21440[2][3] | 50-6000[4] | 125-8000[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00[1] | 13.40[2][3] | 50[4] | 125[5] |
| Intra-day Precision (%RSD) | 1.29-9.19[6] | Not Reported | ≤ 7.1[4] | 4.67-9.65[5] |
| Inter-day Precision (%RSD) | 2.85-7.69[6] | Not Reported | ≤ 7.1[4] | Not Reported |
| Accuracy (%) | 97.33 to 103.19[1] | Not Reported | > 87 (as recovery)[4] | 96.86-98.41 (for LLOQ)[5] |
| Extraction Method | Liquid-Liquid Extraction[1][6] | Protein Precipitation[2][3] | Liquid-Liquid Extraction[4] | Protein Precipitation[5] |
Experimental Protocols: A Closer Look
Reproducibility in science hinges on detailed methodologies. Below are the essential protocols for a validated LC-MS/MS method for febuxostat quantification using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma in a pre-labeled tube, add 25 µL of this compound internal standard working solution (concentration will depend on the calibration range).
-
Vortex the mixture for 30 seconds.
-
Add 2 mL of diethyl ether as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC Column: Ascentis Express C18 (50x4.6 mm, 3.5 µm)[1]
-
Mobile Phase: 10 mM Ammonium formate: Acetonitrile (20:80 v/v)[1]
-
Flow Rate: 0.8 mL/min[1]
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
Incurred Sample Reanalysis: The Workflow
The process of ISR is a systematic re-evaluation of a subset of study samples to confirm the initial results. The workflow is governed by regulatory guidelines from bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Figure 1: Workflow for Incurred Sample Reanalysis (ISR) in Pharmacokinetic Studies.
The acceptance criterion for ISR for small molecules like febuxostat is that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and the reanalyzed concentration should be within ±20% of their mean.[7][8][9] Failure to meet this criterion necessitates an investigation to identify and rectify the source of the discrepancy.
Conclusion
Incurred sample reanalysis is an indispensable tool for validating the reliability of bioanalytical data in pharmacokinetic studies. The choice of an appropriate internal standard is fundamental to the success of ISR. As demonstrated, the use of a stable isotope-labeled internal standard like this compound offers significant advantages over other alternatives, ensuring higher accuracy and precision in the quantification of febuxostat in human plasma. By adhering to rigorous experimental protocols and established ISR workflows, researchers can generate high-quality, reproducible pharmacokinetic data that can be confidently used in regulatory submissions and for making critical drug development decisions.
References
- 1. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a simple LC-MS/MS method for the determination of febuxostat in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. rjptonline.org [rjptonline.org]
- 6. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. nebiolab.com [nebiolab.com]
- 9. e-b-f.eu [e-b-f.eu]
Robustness in Febuxostat Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. Robustness testing, a critical component of method validation, evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters. This guide provides a comparative analysis of the robustness of different high-performance liquid chromatography (HPLC) methods for the quantification of Febuxostat, a selective xanthine oxidase inhibitor used in the treatment of gout. The information presented herein is based on published experimental data and is intended to aid in the selection and implementation of a reliable analytical method for Febuxostat analysis.
Comparison of Robustness Parameters for Febuxostat HPLC Methods
The robustness of an analytical method is determined by assessing the effect of small variations in key parameters on the accuracy and precision of the results. The following tables summarize the robustness data from different studies on Febuxostat quantification using RP-HPLC.
Method 1: RP-HPLC with Acetonitrile and Ammonium Acetate Buffer
This method utilizes a C18 column with a mobile phase composed of acetonitrile and ammonium acetate buffer.
| Parameter | Variation | Acceptance Criteria | Result (%RSD) | Reference |
| Flow Rate | ± 0.05 mL/min | Tailing Factor < 2.0 | Complies | [1] |
| Mobile Phase Composition | ± 2% absolute | %RSD < 2.0 | Complies | [1] |
| pH of Buffer | ± 0.1 | %RSD < 2.0 | Complies | [1] |
Method 2: RP-HPLC with Methanol and Ammonium Phosphate Buffer
This method employs a C18 column with a mobile phase of methanol and ammonium phosphate buffer.
| Parameter | Variation | Acceptance Criteria | Result (%RSD) | Reference |
| Flow Rate | ± 0.1 mL/min | %RSD < 2.0 | 0.91 - 1.14 | [2] |
| Mobile Phase Composition | ± 2% v/v | %RSD < 2.0 | 0.65 - 1.14 | [2] |
| Detection Wavelength | ± 3 nm | %RSD < 2.0 | Complies | [2] |
Method 3: RP-HPLC with Acetonitrile and Sodium Acetate Buffer
This method uses a C18 column with a mobile phase consisting of acetonitrile and sodium acetate buffer.
| Parameter | Variation | Acceptance Criteria | Result (%RSD of Assay) | Reference |
| Flow Rate | ± 0.1 mL/min (1.1 & 1.3 mL/min) | Not specified | Within limits | [3] |
| Mobile Phase Composition | ± 2% (58% & 62% Acetonitrile) | Not specified | Within limits | [3] |
| Detection Wavelength | ± 2 nm (252 & 256 nm) | Not specified | Within limits | [3] |
Experimental Protocols for Robustness Testing
The following are generalized experimental protocols for conducting robustness testing for an HPLC method for Febuxostat quantification, based on the methodologies described in the cited literature.
Objective: To evaluate the robustness of the analytical method by intentionally varying critical chromatographic parameters and observing the effect on the analytical results.
Materials:
-
Febuxostat reference standard
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
HPLC grade water
-
Buffer salts (e.g., ammonium acetate, ammonium phosphate, sodium acetate)
-
HPLC system with a UV detector
-
C18 analytical column
Procedure:
-
Preparation of Standard Solution: Prepare a standard stock solution of Febuxostat in a suitable diluent (e.g., mobile phase). Prepare working standard solutions at a concentration within the linear range of the method.
-
System Suitability: Before initiating the robustness study, perform a system suitability test under the nominal (optimized) chromatographic conditions to ensure the system is performing adequately. The system suitability parameters should meet the predefined acceptance criteria (e.g., tailing factor, theoretical plates, %RSD of replicate injections).
-
Variation of Chromatographic Parameters: Introduce small, deliberate changes to the chromatographic parameters one at a time, while keeping the other parameters constant.
-
Flow Rate: Vary the flow rate of the mobile phase by a small margin (e.g., ± 0.1 mL/min or ± 10%) from the nominal flow rate.
-
Mobile Phase Composition: Alter the ratio of the organic solvent to the aqueous buffer in the mobile phase (e.g., ± 2% absolute).
-
pH of the Mobile Phase Buffer: Adjust the pH of the aqueous buffer component of the mobile phase by a small amount (e.g., ± 0.1 or ± 0.2 pH units).
-
Column Temperature: If the method specifies a column temperature, vary it by a few degrees (e.g., ± 5 °C).
-
Detection Wavelength: Change the detection wavelength by a small increment (e.g., ± 2 nm or ± 5 nm).
-
-
Analysis: For each variation, inject the standard solution in replicate (typically n=3 or 6).
-
Data Analysis: For each condition, calculate the system suitability parameters (e.g., retention time, peak area, tailing factor, theoretical plates). Calculate the mean and relative standard deviation (%RSD) for the peak areas or the assay values.
-
Acceptance Criteria: Compare the results obtained from the varied conditions with the results from the nominal conditions. The method is considered robust if the results remain within the predefined acceptance criteria. Common acceptance criteria include:
-
The %RSD of the assay for replicate injections should be not more than 2.0%.
-
The tailing factor for the Febuxostat peak should be not more than 2.0.
-
System suitability parameters should remain within acceptable limits.
-
Workflow for Robustness Testing of an Analytical Method
The following diagram illustrates the logical workflow of a typical robustness testing procedure for an analytical method.
Caption: Workflow for robustness testing of an analytical method.
This comprehensive guide provides a comparative overview of the robustness of different analytical methods for Febuxostat quantification. By presenting the data in a structured format and providing detailed experimental protocols, this guide aims to assist researchers in making informed decisions for their analytical needs. The reliability of an analytical method, as established through robustness testing, is a cornerstone of accurate and reproducible scientific research and drug development.
References
Inter-Laboratory Comparison of Febuxostat Quantification Utilizing Febuxostat-d7: A Guide to Published Methods
This guide provides a comparative overview of various validated analytical methods for the quantification of febuxostat in human plasma, with a specific focus on the use of febuxostat-d7 as an internal standard. The data and protocols presented are compiled from several independent research publications, offering researchers, scientists, and drug development professionals a comprehensive resource for establishing and evaluating their own bioanalytical assays. While direct inter-laboratory ring-trial data is not publicly available, this compilation of methodologies from different laboratories serves as a valuable tool for comparative analysis.
Comparative Analysis of Quantitative Performance
The following table summarizes the key performance characteristics of different Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for febuxostat quantification. These methods all employ this compound as the internal standard, highlighting the robustness and reproducibility of this approach across different laboratories.
| Parameter | Method A | Method B | Method C |
| Linearity Range (ng/mL) | 1 - 6000[1] | 1.00 - 8000.00[2][3] | 10.00 - 5000.00[2] |
| Intra-day Precision (%RSD) | 1.29 - 9.19[1] | 2.64 - 3.88[2][3] | Not Reported |
| Inter-day Precision (%RSD) | 2.85 - 7.69[1] | 2.76 - 8.44[2][3] | Not Reported |
| Accuracy (%) | Not Reported | 97.33 - 103.19[2][3] | Not Reported |
| Extraction Method | Liquid-Liquid Extraction[1] | Liquid-Liquid Extraction[2][3] | Protein Precipitation[2] |
| Internal Standard | This compound[1] | This compound[2][3] | This compound[2] |
Detailed Experimental Protocols
The successful quantification of febuxostat relies on meticulous experimental execution. Below are detailed protocols adapted from published studies, providing a foundation for laboratory implementation.
Method A: A Sensitive LC-MS/MS Method[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard (this compound).
-
Perform liquid-liquid extraction using diethyl ether.
-
Evaporate the organic layer and reconstitute the residue for analysis.
-
-
Chromatographic Conditions:
-
Column: Zorbax C18
-
Mobile Phase: Acetonitrile and 5 mm ammonium formate (60:40, v/v)
-
Flow Rate: 0.5 mL/min
-
Total Run Time: 5.0 min
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Not specified, but typically Electrospray Ionization (ESI) in positive mode for this compound class.
-
Monitored Transitions (m/z):
-
Febuxostat: 317.1 → 261.1
-
This compound: 324.2 → 262.1
-
-
Method B: Bioequivalence and Pharmacokinetic Study[2][3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Utilize a liquid-liquid extraction procedure to isolate febuxostat and the internal standard from human plasma.
-
-
Chromatographic Conditions:
-
Column: Ascentis Express C18 (50x4.6 mm, 3.5 µ)
-
Mobile Phase: 10 mM Ammonium formate: Acetonitrile (20:80 v/v)
-
Flow Rate: 0.8 mL/min
-
Total Run Time: 2.5 min
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Multiple Reaction Monitoring (MRM) in positive mode.
-
Monitored Transitions (m/z):
-
Febuxostat: 317.1 → 261.1
-
This compound: 324.2 → 262.1
-
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the quantification of febuxostat in a research or clinical setting, from sample collection to data analysis.
Caption: General workflow for febuxostat quantification.
Febuxostat's Mechanism of Action: Inhibition of Xanthine Oxidase
Febuxostat is a non-purine, selective inhibitor of xanthine oxidase, a key enzyme in the purine metabolism pathway.[2][4] By inhibiting both the oxidized and reduced forms of xanthine oxidase, febuxostat effectively reduces the production of uric acid from hypoxanthine and xanthine.[4] This mechanism is central to its therapeutic effect in managing hyperuricemia in patients with gout.[2]
Caption: Febuxostat inhibits xanthine oxidase.
References
- 1. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
Safety Operating Guide
Personal protective equipment for handling Febuxostat-d7
This guide provides crucial safety and logistical information for the handling and disposal of Febuxostat-d7, a deuterated analog of Febuxostat used in research. As a potent pharmaceutical compound, strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent skin and respiratory exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. |
| Body Protection | Lab Coat/Coveralls | A dedicated lab coat or disposable coveralls, such as those made from Tyvek®, should be worn.[1] |
| Eye Protection | Safety Goggles/Shield | Chemical splash goggles or a face shield are required to protect against splashes and airborne particles.[2] |
| Respiratory | Respirator | An N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the powder form.[2][3] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn in the laboratory at all times. |
Operational Plan for Handling this compound
Follow these step-by-step procedures to ensure the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Conduct all manipulations of solid this compound within a certified chemical fume hood, a glove box, or other suitable containment enclosure to minimize inhalation exposure.[4]
-
Ensure that a calibrated analytical balance is placed inside the containment area for accurate weighing.
-
Prepare all necessary equipment and reagents before starting work to minimize movement in and out of the containment area.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Handling the Compound :
-
Carefully unpack the container of this compound inside the fume hood or containment unit.
-
To prevent generating dust, avoid scooping or pouring the powder directly. Use appropriate tools like a micro-spatula for transfers.
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Cap all containers securely when not in use.
-
-
Decontamination :
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and then wipe with a suitable detergent solution.
-
Dispose of all contaminated disposable materials, including gloves and wipes, as hazardous waste.
-
-
Doffing PPE :
-
Remove PPE in the designated doffing area, being careful to avoid self-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated tips, vials) must be collected in a clearly labeled, sealed hazardous waste container.
-
Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
For liquid waste containing this compound, collect it in a designated, sealed, and properly labeled hazardous waste container.
-
-
Disposal Method :
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. aiha.org [aiha.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
